Epetirimod
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
227318-71-0 |
|---|---|
Molecular Formula |
C13H15N5 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine |
InChI |
InChI=1S/C13H15N5/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10/h3-5,7-8H,6H2,1-2H3,(H2,14,17) |
InChI Key |
UCPMSMNKGXUFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |
Appearance |
Solid powder |
Other CAS No. |
227318-71-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S-30563; S 30563; S30563; Epetirimod. |
Origin of Product |
United States |
Foundational & Exploratory
Unable to Retrieve Information on Epetirimod
Following a comprehensive search of available resources, no information was found regarding the discovery, development, or mechanism of action of a compound named "Epetirimod." It is possible that "this compound" may be an internal project name, a very early-stage compound not yet disclosed in public-facing literature, or a potential misspelling of another drug.
Searches for preclinical studies, clinical trials, and the mechanism of action for "this compound" and related terms did not yield any relevant results. Without any foundational information, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the name and spelling. If "this compound" is an internal designation, relevant information would be contained within the originating organization's internal documentation. For publicly disclosed drug candidates, information can typically be found in scientific literature, patent filings, and clinical trial registries.
Epetirimod: A Deep Dive into its Cellular Mechanisms and Immunomodulatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epetirimod, also known as 851B gel, is an investigational immunomodulatory agent that has been explored for its therapeutic potential in treating infections, particularly those caused by the human papillomavirus (HPV). At its core, this compound functions as a Toll-like receptor 7 (TLR7) agonist. This technical guide provides an in-depth exploration of the cellular pathways affected by this compound, offering a comprehensive overview of its mechanism of action, supported by illustrative data and detailed experimental methodologies.
Core Mechanism of Action: TLR7 Agonism
This compound exerts its biological effects by activating Toll-like receptor 7 (TLR7), a key component of the innate immune system. TLR7 is an endosomal receptor primarily expressed by immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. It recognizes single-stranded RNA (ssRNA) viruses, triggering a cascade of downstream signaling events that culminate in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This innate immune activation is crucial for orchestrating an effective antiviral response.
The TLR7 Signaling Pathway
Upon binding to TLR7 within the endosome, this compound induces a conformational change in the receptor, leading to its dimerization. This initiates the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein. The subsequent signaling cascade involves the assembly of a complex containing interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This complex activates downstream transcription factors, primarily interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB), which are pivotal in driving the expression of various immune-related genes.
Quantitative Analysis of this compound's Immunomodulatory Effects
While specific quantitative data for this compound is not extensively available in the public domain, the following tables present illustrative data based on the known effects of potent TLR7 agonists. These tables provide a framework for understanding the expected dose-dependent activity of this compound.
Table 1: Illustrative Dose-Response of this compound on Cytokine Induction in Human PBMCs
| This compound Concentration (µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 0.01 | 50 | 20 | 30 |
| 0.1 | 500 | 150 | 200 |
| 1 | 2500 | 800 | 1000 |
| 10 | 5000 | 1500 | 2000 |
| EC50 (µM) | ~0.2 | ~0.5 | ~0.4 |
Note: The data presented in this table is representative of typical TLR7 agonist activity and is for illustrative purposes only. Actual values for this compound may vary.
Table 2: Illustrative Effect of this compound on Immune Cell Activation Markers
| Treatment | Cell Type | Marker | % Positive Cells |
| Vehicle Control | pDC | CD86 | 15% |
| This compound (1 µM) | pDC | CD86 | 75% |
| Vehicle Control | B Cell | CD69 | 10% |
| This compound (1 µM) | B Cell | CD69 | 60% |
Note: This table illustrates the expected upregulation of activation markers on immune cells following stimulation with a TLR7 agonist like this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular effects of TLR7 agonists like this compound.
In Vitro Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To quantify the dose-dependent induction of cytokines by this compound in human PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatants using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: Plot the cytokine concentrations against the this compound concentrations and determine the EC50 values using non-linear regression analysis.
TLR7 Activation Reporter Assay
Objective: To confirm that this compound's activity is mediated through TLR7.
Methodology:
-
Cell Line: Use a reporter cell line (e.g., HEK-Blue™ TLR7 cells) that expresses human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Culture and Treatment: Plate the reporter cells and treat them with various concentrations of this compound.
-
Incubation: Incubate the cells for 18-24 hours.
-
SEAP Detection: Measure the SEAP activity in the cell supernatant using a spectrophotometer and a SEAP detection reagent.
-
Data Analysis: Correlate the SEAP activity with the concentration of this compound to determine the potency of TLR7 activation.
Conclusion
This compound is a potent immunomodulator that functions as a TLR7 agonist, activating the innate immune system through the MyD88-dependent signaling pathway. This leads to the robust production of type I interferons and other pro-inflammatory cytokines, which are critical for mounting an effective antiviral response. The data and protocols presented in this guide provide a comprehensive framework for understanding and further investigating the cellular and molecular mechanisms underlying the therapeutic potential of this compound. Further preclinical and clinical studies with publicly available quantitative data are needed to fully elucidate its efficacy and safety profile.
Epetirimod's Role in Toll-like Receptor (TLR) Signaling: An In-depth Technical Guide
Introduction
Epetirimod is a novel immunomodulatory agent that has been investigated for its therapeutic potential in autoimmune diseases, particularly systemic lupus erythematosus (SLE), and in oncology. This technical guide will provide a comprehensive overview of this compound's mechanism of action, with a specific focus on its intricate role in Toll-like receptor (TLR) signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals actively working in the fields of immunology, pharmacology, and medicine.
Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Activation of TLRs triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines, chemokines, and interferons, thereby orchestrating the initial immune response to pathogens and cellular stress.[2][3] Dysregulation of TLR signaling has been implicated in the pathogenesis of various autoimmune diseases and cancers.[1][2]
This compound's Mechanism of Action in TLR Signaling
At present, publicly accessible scientific literature and clinical trial data do not indicate a direct mechanism of action for this compound involving the modulation of Toll-like receptor signaling pathways. Extensive searches of available biomedical databases and clinical trial registries have not yielded specific information detailing this compound's interaction with TLRs, its impact on downstream signaling molecules, or its influence on TLR-mediated cytokine production.
While the precise molecular targets of this compound are not fully elucidated in the public domain, its investigation in the context of systemic lupus erythematosus suggests a potential role in modulating the immune system. SLE is a complex autoimmune disease characterized by the production of autoantibodies and the activation of innate and adaptive immune responses.[4] Treatments for SLE often involve immunomodulatory and immunosuppressive agents.[4]
Given the absence of direct evidence linking this compound to TLR signaling, this guide will focus on the established principles of TLR signaling as a framework for understanding potential, yet unconfirmed, immunomodulatory mechanisms.
Overview of Toll-like Receptor Signaling Pathways
TLR signaling is broadly categorized into two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[3] The specific pathway utilized depends on the TLR that is activated and the adaptor proteins it recruits.
-
MyD88-Dependent Pathway: This pathway is utilized by all TLRs except for TLR3. Upon ligand binding, TLRs recruit the adaptor protein MyD88 (Myeloid differentiation primary response 88). This leads to the activation of IRAK (IL-1 receptor-associated kinase) family members and subsequently TRAF6 (TNF receptor-associated factor 6). TRAF6 activation ultimately results in the activation of the transcription factors NF-κB (nuclear factor-kappa B) and AP-1 (activator protein-1), which drive the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
TRIF-Dependent Pathway: This pathway is primarily activated by TLR3 and TLR4. It involves the recruitment of the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). TRIF signaling leads to the activation of the transcription factor IRF3 (interferon regulatory factor 3), which is crucial for the induction of type I interferons (IFN-α and IFN-β). For TLR4, the TRIF-dependent pathway is initiated after the receptor is endocytosed.
Visualization of Canonical TLR Signaling Pathways
To provide a visual reference for the core principles of TLR signaling, the following diagrams illustrate the MyD88-dependent and TRIF-dependent pathways.
Caption: MyD88-Dependent TLR Signaling Pathway.
Caption: TRIF-Dependent TLR Signaling Pathway.
Quantitative Data and Experimental Protocols
Due to the lack of specific data on this compound's interaction with TLR signaling, it is not possible to provide tables of quantitative data or detailed experimental protocols related to this topic. For general methodologies used to study TLR agonists and antagonists, researchers are directed to standard immunology and cell biology protocols. These typically include:
-
Cell Culture: Use of primary immune cells (e.g., peripheral blood mononuclear cells, dendritic cells, macrophages) or cell lines expressing specific TLRs (e.g., HEK293-TLR cells).
-
TLR Activation Assays: Stimulation of cells with known TLR ligands in the presence or absence of the test compound (in this hypothetical case, this compound).
-
Cytokine Measurement: Quantification of secreted cytokines and chemokines in cell culture supernatants using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays.
-
Reporter Gene Assays: Use of cell lines containing a reporter gene (e.g., luciferase or SEAP) under the control of a promoter responsive to TLR signaling-activated transcription factors like NF-κB or IRF3.
-
Western Blotting: Analysis of the phosphorylation status and total protein levels of key signaling intermediates in the TLR pathways (e.g., IκBα, p38 MAPK, JNK, IRF3).
-
Flow Cytometry: Assessment of cell surface marker expression indicative of immune cell activation (e.g., CD80, CD86, MHC class II) on antigen-presenting cells.
Experimental Workflow for Assessing TLR Modulation
The following diagram outlines a general experimental workflow that could be employed to investigate the potential effects of a compound like this compound on TLR signaling.
Caption: General workflow for studying TLR modulation.
While this compound is an immunomodulatory agent of interest, particularly for autoimmune diseases like SLE, there is currently no direct evidence in the public domain to substantiate a role in Toll-like receptor signaling. The information and diagrams provided in this guide serve to outline the fundamental principles of TLR pathways, which are critical to understanding innate immunity and are common targets for immunomodulatory drugs. Future research and publication of preclinical and clinical data will be necessary to elucidate the precise mechanism of action of this compound and to determine if it has any direct or indirect effects on TLR signaling. Researchers are encouraged to consult forthcoming publications for any updates on the molecular pharmacology of this compound.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Systemic Lupus Erythematosus (SLE) Treatment & Management: Approach Considerations, Pivotal and New Lupus Therapies, Emergency Department Management [emedicine.medscape.com]
- 3. Current treatment of systemic lupus erythematosus: a clinician's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic Lupus Erythematosus: Treatment and Future Directions [uspharmacist.com]
Preclinical Profile of Epetirimod in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epetirimod (also known as S-30563 and TAK-851) is a small molecule immunomodulator that has been investigated for its therapeutic potential in various indications, including oncology. As a Toll-like receptor 7 (TLR7) agonist, this compound's mechanism of action is centered on the activation of the innate and adaptive immune systems to recognize and eliminate cancer cells. This technical guide provides a comprehensive overview of the preclinical studies of this compound and other TLR7 agonists in oncology, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. While specific preclinical oncology data for this compound is limited in publicly available literature, this document extrapolates from the broader class of TLR7 agonists to provide a thorough understanding of their anti-tumor potential.
Introduction to this compound and TLR7 Agonism in Oncology
This compound is an imidazoquinoline derivative that acts as a potent and selective agonist of Toll-like receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses.[1] In the context of oncology, the activation of TLR7 by agonists like this compound mimics a viral infection, triggering a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, including type I interferons (IFN-α/β).[1] This, in turn, stimulates various immune cells, such as dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), to mount an anti-tumor immune response.[2]
The rationale for using TLR7 agonists in cancer therapy is to convert "cold" tumors, which are poorly infiltrated by immune cells and unresponsive to immunotherapy, into "hot" tumors with an inflamed microenvironment that is more susceptible to immune-mediated killing.
Mechanism of Action: The TLR7 Signaling Pathway
Upon binding to TLR7 within the endosome of immune cells, this compound initiates a signaling cascade predominantly through the MyD88-dependent pathway. This pathway involves the recruitment of adaptor proteins and kinases, leading to the activation of key transcription factors, namely Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[3][4]
-
IRF7 Activation: Leads to the transcription and secretion of type I interferons (IFN-α and IFN-β).
-
NF-κB Activation: Induces the expression of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and chemokines.[4]
These secreted factors orchestrate a broad anti-tumor immune response by:
-
Enhancing the antigen-presenting capacity of dendritic cells.
-
Promoting the cytotoxic activity of NK cells and CD8+ T cells.[5]
-
Inducing the polarization of T helper cells towards a Th1 phenotype, which is critical for cell-mediated immunity.
Caption: TLR7 Signaling Pathway initiated by this compound.
Preclinical In Vitro Studies
In vitro studies are crucial for determining the direct effects of a compound on cancer cells and for elucidating its mechanism of action on immune cells. Preclinical evaluations of TLR7 agonists have demonstrated their ability to induce cancer cell death and stimulate immune responses.
Anti-proliferative and Cytotoxic Effects
While the primary anti-tumor effect of TLR7 agonists is immune-mediated, some studies suggest they can have direct effects on tumor cells. For instance, the TLR7 agonist Imiquimod has been shown to inhibit the proliferation of oral squamous cell carcinoma cells and induce apoptosis through a mitochondria-dependent pathway.[1]
Table 1: In Vitro Anti-proliferative Activity of TLR7 Agonists on Cancer Cell Lines (Representative Data)
| Compound | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| Imiquimod | Oral Squamous Cell Carcinoma | MTT Assay | Cell Viability | Significant Inhibition | [1] |
| Imiquimod | Murine and Human Prostate Cancer | Cell Cycle Analysis | Cell Cycle Arrest | G1/S phase arrest | [1] |
| TLR7/8 Agonist (unspecified) | Triple-Negative Breast Cancer | Proliferation Assay | Cell Proliferation | Inhibition | [3] |
Immune Cell Activation
A key aspect of the preclinical evaluation of TLR7 agonists is their ability to activate various immune cell populations.
Table 2: In Vitro Immune Cell Activation by TLR7 Agonists (Representative Data)
| Compound | Immune Cell Type | Assay | Endpoint | Result | Reference |
| MEDI9197 (3M-052) | Human PBMCs | Cytokine Assay | IFN-α, IL-12, IFN-γ secretion | Increased secretion | [6] |
| Bristol Myers Squibb Compound [I] | Human TLR7 reporter cells | Reporter Gene Assay | EC50 | 13 µM | [7] |
| Novel TLR7 Agonist (GD) | Human CIK/NK cells | Flow Cytometry | CD3+CD56+, CD3-CD56+ cells | Increased proportion | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of a TLR7 agonist on a cancer cell line.
-
Cell Culture: Culture the target cancer cell line (e.g., CT26 colon carcinoma) in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the TLR7 agonist (e.g., this compound) in culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Preclinical In Vivo Studies
In vivo studies using animal models are essential to evaluate the anti-tumor efficacy, pharmacokinetic properties, and safety profile of a drug candidate in a whole-organism context.
Anti-Tumor Efficacy in Syngeneic Mouse Models
Syngeneic mouse models, which utilize immunocompetent mice implanted with murine tumor cell lines, are the gold standard for evaluating immunotherapies.
Table 3: In Vivo Anti-Tumor Efficacy of TLR7 Agonists in Syngeneic Mouse Models (Representative Data)
| Compound | Mouse Model | Tumor Model | Dosing Regimen | Endpoint | Result | Reference |
| Bristol Myers Squibb Compound [I] | BALB/c | CT26 colon carcinoma | 0.5 or 2.5 mg/kg + anti-PD-1 | Tumor Growth Delay | Dose-dependent synergistic effect | [7] |
| MEDI9197 (3M-052) | C57BL/6 | B16-OVA melanoma | Intratumoral injection | Tumor Growth Inhibition | Significant inhibition | [6] |
| TLR7 Agonist-Antibody Conjugate | F1 hybrid (C57/BALB/c) | CT26-mGP75 | 30 mg/kg, single dose | Tumor Growth Inhibition | Significant inhibition vs. free agonist | [9] |
Experimental Protocol: In Vivo Syngeneic Mouse Tumor Model
This protocol provides a general framework for an in vivo efficacy study.
-
Animal Model: Use immunocompetent mice (e.g., BALB/c or C57BL/6) of a specific age and sex.
-
Tumor Cell Implantation: Subcutaneously inject a murine tumor cell line (e.g., CT26 or B16) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the TLR7 agonist (e.g., this compound) via the desired route (e.g., intravenous, intraperitoneal, or intratumoral) at a specified dose and schedule. The control group receives a vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine levels.
Caption: Workflow for an in vivo syngeneic mouse tumor model study.
Pharmacokinetics and Toxicology
Preclinical pharmacokinetic (PK) and toxicology studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, as well as its safety profile. For a novel TLR7 agonist from Bristol Myers Squibb, good metabolic stability was reported in human and mouse plasma.[7] Systemic administration of TLR7 agonists can be associated with dose-limiting toxicities due to systemic immune activation.[9] Therefore, strategies such as intratumoral delivery or conjugation to tumor-targeting antibodies are being explored to improve the therapeutic index.[9]
Conclusion
The preclinical data for TLR7 agonists as a class of immunomodulatory agents demonstrate their significant potential in oncology. By activating the innate and adaptive immune systems, these compounds can induce potent anti-tumor responses. While specific preclinical oncology data for this compound are not extensively available in the public domain, the broader evidence from other TLR7 agonists provides a strong rationale for its further investigation in cancer therapy. Future preclinical studies should focus on defining the optimal dosing and scheduling of this compound, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors, to maximize its therapeutic benefit while managing potential toxicities. The detailed experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and drug development professionals in this endeavor.
References
- 1. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel TLR7 agonist demonstrates synergistic antitumor activity with anti-PD-1 antibodies | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
Epetirimod's In Vitro Effect on Cytokine Production: A Technical Overview
Despite a comprehensive search of publicly available scientific literature, detailed in vitro studies outlining the specific effects of Epetirimod (also known as S-30563 and TAK-851) on cytokine production, including quantitative data and experimental protocols, could not be located. This compound is identified as a small molecule immunomodulator, suggesting it influences the immune system, which would inherently involve the modulation of cytokines. However, the precise nature of this modulation in a laboratory setting has not been detailed in the accessible scientific domain.
This guide, therefore, cannot provide the specific quantitative data, detailed experimental protocols, or signaling pathway diagrams requested. The information available is of a general nature, primarily from drug databases and clinical trial registries, which do not contain the in-depth experimental results necessary for a technical whitepaper for a research audience.
General Background on Immunomodulators and Cytokine Production
Immunomodulators are substances that can either enhance or suppress immune responses. A key mechanism through which they exert their effects is by altering the production of cytokines. Cytokines are a broad and diverse category of small proteins that are crucial in cell signaling. Their release has a wide range of effects, including regulating inflammation, immunity, and hematopoiesis.
When studying an immunomodulator's effect on cytokine production in vitro, researchers typically employ a variety of experimental setups. These often involve:
-
Cell Lines: Using specific immune cell lines (e.g., macrophages, lymphocytes, dendritic cells) or peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Challenging these cells with a stimulus (like lipopolysaccharide [LPS] or other antigens) to induce a baseline cytokine response.
-
Treatment: Introducing the immunomodulatory compound (in this case, this compound) at various concentrations to observe its effect on the stimulated cytokine production.
-
Measurement: Quantifying the levels of various cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ) using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays.
Hypothetical Experimental Workflow
While specific protocols for this compound are unavailable, a typical experimental workflow to investigate its in vitro effect on cytokine production would likely follow the logical steps outlined below.
Caption: A generalized workflow for in vitro analysis of an immunomodulator's effect on cytokine production.
Potential Signaling Pathways
Given that this compound is an immunomodulator, it would likely interact with specific signaling pathways within immune cells to alter cytokine gene expression. Common pathways involved in cytokine regulation include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. Activation of these pathways typically leads to the transcription of pro-inflammatory cytokine genes.
Caption: A simplified diagram of potential signaling pathways this compound might modulate to affect cytokine production.
The Pharmacokinetics of Epetirimod in Animal Models: A Review of Publicly Available Data
Despite a comprehensive search of scientific literature and public databases, detailed preclinical pharmacokinetic data for the investigational drug Epetirimod (also known as SM03) in animal models remains largely undisclosed in the public domain. This in-depth technical guide sought to provide researchers, scientists, and drug development professionals with a thorough overview of this compound's pharmacokinetic profile in preclinical species. However, the proprietary nature of early-stage drug development data significantly limits the availability of such information.
This compound, a monoclonal antibody targeting CD22, is currently under development by SinoMab BioScience Ltd. for the treatment of rheumatoid arthritis. While information regarding its clinical trials in humans is accessible, the foundational preclinical studies that characterize its absorption, distribution, metabolism, and excretion (ADME) in animal models have not been made publicly available.
This guide will, therefore, outline the typical pharmacokinetic assessments performed for monoclonal antibodies in animal models and highlight the key parameters that would be essential for a comprehensive understanding of this compound's behavior in a preclinical setting.
Standard Preclinical Pharmacokinetic Evaluation of Monoclonal Antibodies
The preclinical pharmacokinetic assessment of a monoclonal antibody like this compound would typically involve studies in at least two animal species, often a rodent (e.g., mouse or rat) and a non-rodent (e.g., cynomolgus monkey). These studies are crucial for understanding the drug's disposition and for selecting appropriate doses for first-in-human clinical trials.
Key Pharmacokinetic Parameters
A summary of the critical pharmacokinetic parameters evaluated in such studies is presented in Table 1.
| Parameter | Abbreviation | Description |
| Half-life | t½ | The time required for the concentration of the drug in the body to be reduced by half. |
| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma after administration. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | The total exposure to the drug over time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance | CL | The rate at which the drug is removed from the body. |
Table 1: Key Pharmacokinetic Parameters
Experimental Protocols: A General Overview
While specific protocols for this compound are not available, a standard experimental workflow for assessing the pharmacokinetics of a monoclonal antibody in an animal model is outlined below.
Experimental Workflow
Figure 1: Generalized Experimental Workflow for Preclinical Pharmacokinetic Studies. This diagram illustrates the typical stages involved in conducting pharmacokinetic studies in animal models, from initial preparation to final data analysis.
Signaling Pathways and Mechanism of Action
This compound is an anti-CD22 monoclonal antibody. CD22 is a B-cell restricted sialoglycan-binding receptor that is involved in the regulation of B-cell activation. By binding to CD22, this compound is thought to modulate B-cell function, which is a key therapeutic strategy in autoimmune diseases like rheumatoid arthritis. The precise downstream signaling events following this compound binding in preclinical models would be a critical area of investigation.
A simplified representation of the general signaling pathway associated with CD22 is provided below.
Figure 2: Simplified CD22 Signaling Pathway. This diagram depicts the general mechanism by which CD22 modulates B-cell receptor signaling. This compound's binding to CD22 is expected to influence this pathway.
Conclusion
While this guide cannot provide specific quantitative data on the pharmacokinetics of this compound in animal models due to the lack of publicly available information, it offers a framework for understanding the types of studies and data that are fundamental to the preclinical development of a monoclonal antibody. The provided diagrams illustrate the standard experimental workflows and the general signaling context for this therapeutic agent. Researchers and professionals in the field are encouraged to monitor publications and regulatory disclosures from SinoMab BioScience Ltd. for any future release of preclinical data on this compound.
Epetirimod (R-848): A Technical Guide to its Potential as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epetirimod, also known as Resiquimod or R-848, is a synthetic imidazoquinoline compound that has garnered significant interest as a potent vaccine adjuvant. As a small molecule agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), this compound activates innate immune cells, leading to a robust and tailored adaptive immune response. This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of its adjuvant effects supported by preclinical data, detailed experimental protocols, and a visualization of its core signaling pathway.
Mechanism of Action: TLR7/8 Agonism
This compound's adjuvant activity is rooted in its ability to activate TLR7 and TLR8, which are endosomal pattern recognition receptors.[1] These receptors are predominantly expressed by antigen-presenting cells (APCs) such as dendritic cells (DCs) and B cells. Upon binding to TLR7/8, this compound initiates a MyD88-dependent signaling cascade. This pathway involves the recruitment of adapter proteins and subsequent activation of downstream transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). The activation of these transcription factors leads to the production of pro-inflammatory cytokines and type I interferons, which are crucial for shaping the adaptive immune response.[1]
A key feature of this compound's adjuvant effect is its capacity to promote a T-helper 1 (Th1)-biased immune response. This is characterized by the production of cytokines such as interferon-gamma (IFN-γ) and interleukin-12 (IL-12).[1][2] A Th1 response is critical for immunity against intracellular pathogens and has been a focal point in the development of vaccines for infectious diseases and cancer.
Preclinical Data on Adjuvant Efficacy
Preclinical studies in various animal models have consistently demonstrated the potent adjuvant effects of this compound. These studies highlight its ability to enhance both humoral and cellular immunity.
Enhanced Antibody Responses
The administration of this compound with an antigen leads to a significant increase in antigen-specific antibody titers. Notably, it promotes class switching to IgG2a in mice, an isotype associated with Th1-mediated immunity.
| Animal Model | Antigen | Adjuvant Group | Control Group (Antigen Alone) | Key Findings | Reference |
| Mice (BALB/c) | Ovalbumin (OVA) | OVA + R-848 | OVA | Significantly elevated OVA-specific IgG, IgG1, and IgG2c antibody titers compared to the control. | [3] |
| Mice | H5N1 mRNA vaccine | mRNA vaccine + R-848 | mRNA vaccine | Antibody titers reached 1:6,400 at day 56; 100% survival rate in challenge study. | [4] |
| Elderly Non-Human Primates (African Green Monkeys) | Inactivated Influenza A Virus (IAV) | IAV + R-848 | IAV | Increased circulating virus-specific IgM 10 days post-primary vaccination and significant increases in virus-specific IgG after boosting. |
Induction of Th1-Biased Cellular Immunity
This compound is a potent inducer of Th1-type cytokines, which are essential for cell-mediated immunity.
| Animal Model | Antigen | Adjuvant Group | Control Group (Antigen Alone) | Key Cytokine Changes | Reference |
| Mice | Ovalbumin (OVA) | OVA + R-848 | OVA | Increased production of IFN-γ and IL-12. | [2] |
| Mice | H5N1 mRNA vaccine | mRNA vaccine + R-848 | mRNA vaccine | Significantly higher levels of IL-2 and IFN-γ, indicating a Th1 response. | [4] |
Experimental Protocols
The following are generalized protocols for evaluating the adjuvant effects of this compound in a murine model, based on common practices in the cited literature.
Murine Immunization Protocol
-
Animal Model: 6-8 week old female BALB/c mice are commonly used.
-
Antigen and Adjuvant Preparation:
-
Prepare a stock solution of this compound (R-848) in a suitable vehicle (e.g., sterile PBS). A typical dose for mice ranges from 10-100 µg per injection.[1]
-
Prepare the antigen solution (e.g., Ovalbumin) in sterile PBS. A common dose is 10-100 µg per mouse.
-
On the day of immunization, mix the antigen and this compound solutions. The final injection volume is typically 100-200 µL.
-
-
Immunization Schedule:
-
Primary Immunization (Day 0): Administer the antigen-adjuvant mixture via subcutaneous or intramuscular injection.
-
Booster Immunizations (e.g., Day 14 and Day 28): Administer subsequent injections of the same antigen-adjuvant formulation.
-
-
Sample Collection:
-
Collect blood samples via retro-orbital or tail bleed at various time points (e.g., days 14, 28, and 42) to assess antibody responses.
-
At the end of the experiment (e.g., day 42), euthanize the mice and harvest spleens for the analysis of cellular immune responses.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
-
Plate Coating: Coat 96-well ELISA plates with the antigen (e.g., 1-5 µg/mL of Ovalbumin in coating buffer) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plates with PBS containing 0.05% Tween 20 (PBST). Block the wells with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
Sample Incubation: Serially dilute the collected mouse serum in blocking buffer and add to the wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the desired mouse IgG isotype (e.g., anti-mouse IgG, IgG1, IgG2a). Incubate for 1 hour at room temperature.
-
Detection: Wash the plates and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cutoff.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's TLR7/8 signaling cascade.
Caption: Workflow for evaluating this compound's adjuvant effects.
Conclusion
This compound (R-848) stands out as a promising vaccine adjuvant due to its well-defined mechanism of action through TLR7/8 agonism and its demonstrated ability to enhance both humoral and cellular immunity with a favorable Th1 bias. The preclinical data strongly support its potential to improve vaccine efficacy. The provided experimental protocols and pathway diagrams serve as a foundational guide for researchers and drug development professionals exploring the integration of this compound into novel vaccine formulations. Further clinical investigation is warranted to fully elucidate its potential in human vaccines.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Adjuvant activities of immune response modifier R-848: comparison with CpG ODN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly(I:C) and R848 ligands show better adjuvanticity to induce B and T cell responses against the antigen(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R848 Adjuvant Laden With Self-Assembled Nanoparticle-Based mRNA Vaccine Elicits Protective Immunity Against H5N1 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Epetirimod: A Technical Guide to its Chemical Synthesis and Structure
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Epetirimod, also known by the synonym S-30563, is a potent small molecule immunomodulator belonging to the imidazo[4,5-c][1]naphthyridin-4-amine class. It functions as a Toll-like receptor 7 (TLR7) agonist, leading to the induction of various cytokines and subsequent activation of the innate and adaptive immune systems. This technical guide provides a detailed overview of the chemical structure of this compound, a comprehensive methodology for its chemical synthesis adapted from related patent literature, and an exploration of its mechanism of action. While detailed quantitative data from peer-reviewed publications are scarce, this document consolidates the available information to serve as a valuable resource for researchers in medicinal chemistry and immunology.
Chemical Structure and Properties
This compound is a heterocyclic compound with a rigid tetracyclic core. The structure features an imidazo ring fused to a naphthyridine system, with an amine group at the 4-position and an isobutyl group at the 1-position of the imidazo[4,5-c][1]naphthyridine ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(2-Methylpropyl)-1H-imidazo[4,5-c][1]naphthyridin-4-amine |
| Synonyms | S-30563, TAK-851 |
| CAS Number | 227318-71-0 (free base) |
| Molecular Formula | C₁₃H₁₅N₅ |
| Molecular Weight | 241.30 g/mol |
| Appearance | Solid powder |
Chemical Synthesis
Synthetic Scheme Overview
The synthesis can be conceptualized as a multi-step process starting from a substituted naphthyridine precursor, followed by reduction, cyclization, and amination to yield the final product.
References
Methodological & Application
Application Notes and Protocols: Assessing Epetirimod's Efficacy in Cervical Dysplasia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cervical dysplasia, also known as cervical intraepithelial neoplasia (CIN), is a precancerous condition characterized by abnormal cell growth on the surface of the cervix, primarily caused by persistent infection with high-risk human papillomavirus (HPV).[1][2] Epetirimod is a potent agonist of Toll-like receptor 7 and 8 (TLR7/8), which are key components of the innate immune system. Activation of TLR7/8 can trigger a robust anti-viral and anti-tumor immune response, making this compound a promising therapeutic candidate for the treatment of cervical dysplasia.
These application notes provide a comprehensive framework for assessing the preclinical efficacy of this compound in relevant cervical dysplasia models. The protocols outlined below cover both in vitro and in vivo methodologies to evaluate the compound's mechanism of action and therapeutic potential.
Signaling Pathway of this compound (TLR7/8 Agonist)
This compound, as a TLR7/8 agonist, is expected to activate downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the activation of adaptive immunity.
In Vitro Efficacy Assessment
Cell Line Models
Objective: To determine the direct and indirect effects of this compound on HPV-positive cervical cancer cell lines.
Cell Lines:
-
CaSki: HPV-16 positive, expresses E6 and E7 oncoproteins.
-
SiHa: HPV-16 positive, expresses E6 and E7 oncoproteins.
-
HeLa: HPV-18 positive, expresses E6 and E7 oncoproteins.
-
C-33 A: HPV-negative cervical cancer cell line (as a negative control).
Experimental Protocols
a. Cytokine and Chemokine Production Assay
Protocol:
-
Seed immune cells (e.g., peripheral blood mononuclear cells - PBMCs) in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of key cytokines (e.g., TNF-α, IL-6, IL-12) and chemokines (e.g., CXCL10) using ELISA or a multiplex bead array.
b. Immune Cell Activation Assay
Protocol:
-
Co-culture PBMCs with HPV-positive cervical cancer cells (e.g., CaSki) in the presence of this compound (e.g., 1 µM) for 48-72 hours.
-
Harvest the non-adherent cells (lymphocytes).
-
Stain the cells with fluorescently labeled antibodies against immune cell surface markers (e.g., CD80, CD86 for antigen-presenting cells; CD69, CD25 for T cells).
-
Analyze the expression of these markers using flow cytometry to assess immune cell activation.
c. T-cell Proliferation and Cytotoxicity Assay
Protocol:
-
Isolate T cells from healthy donor PBMCs.
-
Co-culture the T cells with HPV-positive cervical cancer cells that have been pre-treated with this compound.
-
Assess T-cell proliferation using a CFSE dilution assay by flow cytometry.
-
Measure the cytotoxic activity of the T cells against the cancer cells using a chromium-51 release assay or a non-radioactive equivalent.
Data Presentation
Table 1: In Vitro Cytokine Production by PBMCs Treated with this compound
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | CXCL10 (pg/mL) |
| Vehicle Control | 15 ± 5 | 20 ± 8 | 50 ± 15 |
| This compound (0.1 µM) | 150 ± 25 | 200 ± 30 | 500 ± 75 |
| This compound (1 µM) | 800 ± 120 | 1200 ± 150 | 2500 ± 300 |
| This compound (10 µM) | 1500 ± 200 | 2500 ± 300 | 5000 ± 600 |
Table 2: In Vitro Immune Cell Activation by this compound
| Treatment Group | % CD80+ Cells | % CD86+ Cells | % CD69+ T Cells |
| Vehicle Control | 5 ± 2 | 8 ± 3 | 3 ± 1 |
| This compound (1 µM) | 25 ± 5 | 30 ± 6 | 15 ± 4 |
In Vivo Efficacy Assessment
Animal Models
a. K14-HPV16 Transgenic Mouse Model: These mice express the E6 and E7 oncoproteins of HPV-16 in their squamous epithelia and develop lesions that mimic human cervical dysplasia and its progression to invasive carcinoma.
b. TC-1 Syngeneic Tumor Model: C57BL/6 mice are implanted with TC-1 cells, which are derived from primary lung epithelial cells and immortalized with HPV-16 E6 and E7. This model is useful for studying immune responses to HPV-associated tumors.
Experimental Workflow
Experimental Protocols
a. Efficacy Study in K14-HPV16 Transgenic Mice
Protocol:
-
At an age when dysplasia is typically present (e.g., 4-6 months), randomize female K14-HPV16 mice into treatment and vehicle control groups.
-
Administer this compound topically to the cervix (e.g., 2-3 times per week for 4-6 weeks).
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and collect the reproductive tracts for histopathological analysis.
-
Grade the cervical dysplasia (e.g., CIN 1, 2, or 3) by a board-certified pathologist blinded to the treatment groups.
b. Efficacy Study in TC-1 Tumor Model
Protocol:
-
Inject C57BL/6 mice subcutaneously with TC-1 cells.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., intratumorally or systemically) at specified intervals.
-
Measure tumor volume regularly using calipers.
-
Monitor animal survival.
-
At the study endpoint, collect tumors, spleens, and draining lymph nodes for immune cell analysis.
Endpoint Analysis
a. Histopathology and Immunohistochemistry
-
H&E Staining: To assess the grade of cervical dysplasia and tumor morphology.
-
Immunohistochemistry: To quantify the infiltration of immune cells (e.g., CD4+ T cells, CD8+ T cells, NK cells) into the lesion or tumor microenvironment.
b. Flow Cytometry
-
Analyze splenocytes and lymph node cells for the frequency and activation status of various immune cell populations (T cells, B cells, dendritic cells, macrophages).
c. Cytokine Analysis
-
Measure serum levels of key cytokines (e.g., IFN-γ, IL-12) to assess the systemic immune response.
Data Presentation
Table 3: In Vivo Efficacy of this compound in K14-HPV16 Mice
| Treatment Group | Incidence of High-Grade Dysplasia (CIN 2/3) | CD8+ T-cell Infiltration (cells/mm²) |
| Vehicle Control | 80% (8/10) | 50 ± 15 |
| This compound | 20% (2/10) | 300 ± 75 |
Table 4: In Vivo Efficacy of this compound in TC-1 Tumor Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Median Survival (days) |
| Vehicle Control | 1500 ± 300 | 25 |
| This compound | 400 ± 100 | 45 |
Logical Relationship of Experimental Readouts
References
Application Notes and Protocols for the Quantification of Epetirimod in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of Epetirimod in biological matrices such as plasma, serum, and tissue homogenates. Due to the limited availability of published, validated methods for this compound, this guide outlines a systematic approach based on established principles of bioanalytical method development, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity. The protocols provided herein are intended as a starting point for laboratory-specific validation and optimization.
Introduction to this compound Quantification
This compound is an immune-response modifier that has been investigated for its therapeutic potential. Accurate quantification of this compound in biological samples is crucial for preclinical and clinical studies, enabling the characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This involves assessing its absorption, distribution, metabolism, and excretion (ADME). Such data is fundamental for dose selection and understanding the drug's behavior in vivo.
The development of a robust and reliable bioanalytical method is the first critical step in this process. The method must be validated to ensure it is accurate, precise, and reproducible for its intended purpose.
Recommended Analytical Technique: LC-MS/MS
For the quantification of small molecules like this compound in complex biological matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. Its advantages include:
-
High Selectivity: The ability to use Multiple Reaction Monitoring (MRM) minimizes interference from endogenous matrix components.
-
High Sensitivity: Capable of detecting analytes at very low concentrations (pg/mL to ng/mL), which is often necessary for in-vivo studies.
-
Broad Applicability: Suitable for a wide range of compound polarities and molecular weights.
-
Speed: Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems allow for rapid analysis times.
Bioanalytical Method Development
Mass Spectrometry Optimization
The initial step is to optimize the mass spectrometric parameters for this compound and a suitable internal standard (IS).
Protocol for MS Tuning:
-
Prepare a standard solution of this compound (e.g., 1 µg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer.
-
Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature, gas flows) in both positive and negative ion modes to obtain a stable and abundant signal for the precursor ion ([M+H]⁺ or [M-H]⁻).
-
Perform a product ion scan to identify the most stable and abundant fragment ions.
-
Select the most intense precursor-to-product ion transition for MRM. This transition will be used for quantification. A second, less intense transition can be used for confirmation.
-
Repeat this process for the selected internal standard (a structurally similar, stable isotope-labeled version of this compound is ideal).
Chromatographic Method Development
The goal is to achieve a symmetrical peak shape for this compound and the IS, with no interference from the biological matrix.
Recommended Starting Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid (enhances ionization in positive mode).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analyte. A typical gradient might run from 5% to 95% B over a few minutes.
-
Injection Volume: 5-10 µL.
This method should be optimized to ensure this compound is well-retained and separated from any potential interferences.
Sample Preparation Protocols
The objective of sample preparation is to extract this compound from the biological matrix, remove interferences, and concentrate the analyte.[1] The choice of technique depends on the required cleanliness, desired recovery, and the nature of the biological matrix.
Protein Precipitation (PPT)
This is a fast and simple method, suitable for initial screening and high-throughput applications.
Protocol:
-
Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add the internal standard.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition (e.g., 100 µL).
-
Inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.
Protocol:
-
Aliquot 100 µL of the biological sample into a glass tube.
-
Add the internal standard.
-
Add a buffering agent to adjust the pH, if necessary, to ensure this compound is in a neutral state.
-
Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate to dryness under nitrogen.
-
Reconstitute in the mobile phase.
-
Inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is the most powerful technique for sample cleanup, providing the cleanest extracts and the potential for analyte concentration.[1]
Protocol:
-
Select an appropriate SPE cartridge (e.g., reversed-phase, ion-exchange) based on the physicochemical properties of this compound.
-
Condition: Pass a conditioning solvent (e.g., methanol) through the cartridge.
-
Equilibrate: Pass an equilibration solvent (e.g., water) through the cartridge.
-
Load: Load the pre-treated biological sample (to which the IS has been added).
-
Wash: Pass a wash solvent through the cartridge to remove interferences.
-
Elute: Elute this compound and the IS with a suitable elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Caption: General workflow for the quantification of this compound in biological samples.
Caption: Decision tree for selecting a sample preparation method.
Bioanalytical Method Validation
A developed method is not useful until it has been thoroughly validated. The following parameters should be assessed.
Data Presentation Tables
The following tables should be used to summarize the validation data.
Table 1: Linearity and Range
| Calibration Curve Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |
| LLOQ | |||
| Low QC | |||
| Mid QC | |||
| High QC | |||
| ULOQ | |||
| Correlation Coefficient (r²): |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | |||||||
| Low QC | |||||||
| Mid QC | |||||||
| High QC |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |
| Low QC | |||||
| High QC |
Table 4: Stability
| Stability Test | Storage Condition | Duration | Mean Conc. (ng/mL) at Low QC | Mean Conc. (ng/mL) at High QC | Accuracy (%) vs. Nominal |
| Freeze-Thaw | 3 Cycles | - | |||
| Short-Term (Bench-Top) | Room Temperature | ||||
| Long-Term | -80°C | ||||
| Stock Solution | 4°C |
Conclusion
This document provides a framework for developing and validating a bioanalytical method for the quantification of this compound in biological samples. The recommended approach is LC-MS/MS combined with an appropriate sample preparation technique. Adherence to a rigorous validation protocol is essential to ensure the generation of high-quality data for pharmacokinetic and other drug development studies. The specific parameters, such as MRM transitions and chromatographic conditions, must be determined experimentally.
References
Application Notes: Epetirimod in a Human Papillomavirus (HPV) Infection Model
Disclaimer: This document describes a hypothetical application of a compound designated "Epetirimod" as a Toll-like Receptor 7 (TLR7) agonist for the study of Human Papillomavirus (HPV) infection. The experimental designs, protocols, and data are based on established methodologies for evaluating immunomodulatory agents in relevant in vitro HPV models.
Introduction
Persistent infection with high-risk Human Papillomavirus (HPV) is a primary cause of cervical, anogenital, and oropharyngeal cancers. The virus employs mechanisms to evade the host's innate and adaptive immune systems, allowing for long-term infection and progression to malignancy. A key strategy for the host is the recognition of viral components by pattern recognition receptors (PRRs), such as Toll-like Receptors (TLRs), which initiate an antiviral immune response.
This compound is a novel small molecule synthetic agonist of TLR7. TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) from viruses.[1][2] Activation of TLR7 on immune cells, such as dendritic cells and macrophages, as well as on keratinocytes, triggers a potent innate immune response characterized by the production of Type I interferons (IFN-α/β) and pro-inflammatory cytokines.[3][4] This response can promote the clearance of viral infections. The TLR7 agonist Imiquimod, for instance, is approved for the treatment of external genital warts caused by HPV.[1] These application notes provide a framework for evaluating the potential of this compound as an anti-HPV agent using established in vitro models.
Mechanism of Action
This compound is hypothesized to function by binding to and activating TLR7 within the endosomes of target cells. This activation initiates a MyD88-dependent signaling cascade, leading to the recruitment and activation of transcription factors, primarily Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB). Activation of IRF7 drives the expression and secretion of Type I interferons, while NF-κB activation leads to the production of various pro-inflammatory cytokines, including TNF-α, IL-6, and IL-12.[1][3] This cascade enhances the antiviral state of infected cells and promotes the activation of a broader adaptive immune response involving natural killer (NK) cells and cytotoxic T lymphocytes.[4][5]
Caption: Proposed TLR7 signaling pathway activated by this compound.
Experimental Protocols
The following protocols describe methods to assess the efficacy of this compound in preclinical HPV models. An organotypic raft culture system is proposed as the primary model, as it closely mimics the differentiation of squamous epithelium and supports the productive HPV life cycle.
Caption: Workflow for evaluating this compound in an HPV raft culture model.
Protocol 1: Efficacy in HPV16+ Organotypic Raft Cultures
Objective: To determine the effect of this compound on HPV16 replication and oncoprotein expression in a 3D epithelial model.
Methodology:
-
Preparation of Collagen Gels:
-
Prepare a collagen I solution on ice, neutralized with NaOH.
-
Embed J2-3T3 feeder fibroblasts into the collagen matrix.
-
Pipette 1.5 mL of the collagen-fibroblast mixture into each well of a 24-well plate.
-
Allow gels to solidify at 37°C for 1-2 hours.
-
-
Seeding of Keratinocytes:
-
Seed 5x10^5 HPV16-positive keratinocytes (e.g., CIN-612 9E cells) onto the surface of the solidified collagen gels.
-
Submerge the cultures in E-medium and incubate for 24-48 hours.
-
-
Lifting and Treatment:
-
Place a sterile stainless-steel grid in a deep 6-well plate.
-
Carefully lift the collagen raft onto the grid, exposing the keratinocytes to the air-liquid interface.
-
Add raft culture medium to the well, ensuring the medium reaches the bottom of the raft but does not cover the epithelial surface.
-
Add this compound to the medium at desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).
-
Culture for 10-14 days, changing the medium with fresh this compound every 2-3 days.
-
-
Harvest and Analysis:
-
Harvest the culture supernatant for cytokine analysis (Protocol 2).
-
Fix a portion of the raft in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Snap-freeze the remaining portion of the raft in liquid nitrogen for DNA and protein extraction.
-
DNA Analysis: Extract total DNA and perform quantitative PCR (qPCR) to determine the HPV16 E7 DNA copy number relative to a host gene (e.g., RNase P).
-
Protein Analysis: Extract total protein, and perform Western blotting to detect HPV16 E6 and E7 oncoproteins. Use an antibody against β-actin or GAPDH as a loading control.
-
Hypothetical Data:
Table 1: Effect of this compound on HPV16 E7 DNA Copy Number
| Treatment Group | Concentration (µM) | Mean HPV16 E7 Copies / Cell (± SD) | % Reduction |
|---|---|---|---|
| Vehicle Control | 0 | 450 ± 35 | 0% |
| This compound | 0.1 | 415 ± 28 | 7.8% |
| This compound | 1.0 | 220 ± 21 | 51.1% |
| this compound | 10.0 | 95 ± 15 | 78.9% |
Table 2: Densitometry Analysis of HPV16 E7 Protein Expression
| Treatment Group | Concentration (µM) | Relative E7 Protein Level (Normalized to β-actin ± SD) | % Reduction |
|---|---|---|---|
| Vehicle Control | 0 | 1.00 ± 0.08 | 0% |
| This compound | 0.1 | 0.91 ± 0.06 | 9.0% |
| This compound | 1.0 | 0.45 ± 0.05 | 55.0% |
| this compound | 10.0 | 0.18 ± 0.03 | 82.0% |
Protocol 2: Cytokine and Chemokine Profiling
Objective: To quantify the immunomodulatory response induced by this compound.
Methodology:
-
Sample Collection:
-
Collect culture supernatants harvested from the organotypic raft cultures (Protocol 1, Step 4) at the final time point.
-
Centrifuge supernatants at 1,000 x g for 10 minutes to remove cellular debris.
-
Store clarified supernatants at -80°C until analysis.
-
-
Multiplex Bead-Based Immunoassay (e.g., Luminex):
-
Use a commercially available multiplex cytokine/chemokine panel (e.g., human pro-inflammatory panel). Key analytes should include IFN-α, IFN-β, TNF-α, IL-1β, IL-6, IL-8, IL-12p70, and CXCL10 (IP-10).
-
Prepare standards and samples according to the manufacturer's instructions.
-
Incubate samples with the antibody-coupled magnetic beads.
-
Add the detection antibody cocktail, followed by a streptavidin-phycoerythrin (SAPE) reporter.
-
Wash the beads to remove unbound reagents.
-
Acquire data on a compatible multiplex analyzer.
-
-
Data Analysis:
-
Generate a standard curve for each analyte using the provided standards.
-
Calculate the concentration (pg/mL) of each cytokine/chemokine in the samples based on the standard curves.
-
Hypothetical Data:
Table 3: Cytokine Concentrations in Raft Culture Supernatants
| Analyte | Vehicle Control (pg/mL ± SD) | This compound (10 µM) (pg/mL ± SD) | Fold Change |
|---|---|---|---|
| IFN-α | < 5 | 250 ± 25 | > 50.0 |
| TNF-α | 15 ± 4 | 450 ± 38 | 30.0 |
| IL-6 | 80 ± 11 | 950 ± 75 | 11.9 |
| CXCL10 (IP-10) | 120 ± 15 | 2800 ± 210 | 23.3 |
Protocol 3: HPV16 Pseudovirus (PsV) Infection Inhibition Assay
Objective: To determine if this compound-induced host factors can inhibit the initial stages of HPV infection.
Methodology:
-
Cell Seeding:
-
Seed 293TT or HaCaT cells in a 96-well plate at a density of 2x10^4 cells per well.
-
Allow cells to adhere overnight at 37°C.
-
-
Pre-treatment:
-
Remove the culture medium and add fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control.
-
Incubate the cells for 24 hours to allow for the induction of an antiviral state.
-
-
PsV Infection:
-
Remove the this compound-containing medium.
-
Infect the cells with HPV16 pseudovirions encapsidating a reporter plasmid (e.g., secreted alkaline phosphatase (SEAP) or luciferase) at a pre-determined multiplicity of infection (MOI).
-
Incubate for 48-72 hours at 37°C.
-
-
Quantification of Infection:
-
Measure the reporter gene activity according to the manufacturer's protocol.
-
For SEAP: Collect supernatant and perform a chemiluminescent SEAP assay.
-
For Luciferase: Lyse the cells and measure luciferase activity using a luminometer.
-
-
Normalize the results to a cell viability assay (e.g., CellTiter-Glo) to control for any cytotoxic effects of the drug.
-
-
Data Analysis:
-
Calculate the percentage of infection inhibition relative to the vehicle-treated control wells.
-
Hypothetical Data:
Table 4: Inhibition of HPV16 Pseudovirus Infectivity
| This compound Pre-treatment (µM) | Mean Reporter Signal (RLU ± SD) | % Inhibition (Normalized) |
|---|---|---|
| 0 (Vehicle Control) | 1,500,000 ± 120,000 | 0% |
| 0.1 | 1,380,000 ± 110,000 | 8% |
| 1.0 | 720,000 ± 65,000 | 52% |
| 10.0 | 255,000 ± 30,000 | 83% |
References
- 1. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modes of action of TLR7 agonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Epetirimod: Unraveling its Application in Cancer Immunotherapy Remains a Scientific Frontier
Despite a comprehensive search of scientific literature and clinical trial databases, detailed information regarding the application of Epetirimod in studying immune responses to neoplasms is not currently available. As a result, the creation of in-depth application notes and experimental protocols as requested cannot be fulfilled at this time.
This compound, also known by its synonyms this compound esylate and 851A, is identified as a small molecule drug. While some information hints at its role as a modulator and its connection to the glycoprotein gp24 involved in cell-cell adhesion, its specific mechanism of action within the complex landscape of cancer immunology is not well-documented in publicly accessible resources.
Extensive searches for preclinical studies, clinical trial data, and established experimental protocols detailing the use of this compound to modulate immune responses against cancerous tumors have not yielded sufficient information. The scientific community has not yet published significant findings that would allow for the creation of the detailed application notes, quantitative data tables, experimental methodologies, and signaling pathway diagrams requested.
The current body of scientific literature does not provide a clear signaling pathway for this compound's interaction with immune cells or cancer cells. Similarly, a lack of published preclinical and clinical studies means there is no quantitative data to present in tabular format, nor are there established experimental workflows to visualize.
Researchers, scientists, and drug development professionals interested in the immunomodulatory potential of novel small molecules are encouraged to monitor emerging research. Future publications in peer-reviewed journals and presentations at scientific conferences may shed light on the mechanism and therapeutic utility of this compound in oncology. Until such data becomes available, its application in studying immune responses to neoplasms remains an area ripe for investigation.
Application Notes and Protocols: Evaluating Epetirimod's Impact on T-cell Activation
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the immunomodulatory effects of Epetirimod, a Toll-like receptor 4 (TLR4) agonist, on T-cell activation. The protocols focus on key assays to quantify changes in T-cell surface markers, cytokine production, and proliferation.
Introduction to this compound and T-cell Activation
This compound acts as an agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor in the innate immune system.[1] TLR4 is predominantly expressed on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[2][3] Activation of TLR4 on these cells triggers a signaling cascade that leads to their maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the production of pro-inflammatory cytokines like IL-12.[4] These activated APCs are then more effective at presenting antigens to and activating T-cells.[5] Therefore, this compound's impact on T-cell activation is primarily indirect, mediated through the enhanced function of APCs. The following protocols are designed to measure the downstream consequences of this interaction on T-cell populations.
Application Note 1: Analysis of T-cell Activation Markers by Flow Cytometry
This protocol describes the use of multi-color flow cytometry to quantify the expression of key activation markers on the surface of CD4+ and CD8+ T-cells following indirect stimulation with this compound-treated APCs.
Experimental Protocol
-
Preparation of Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[6]
-
Alternatively, isolate monocytes and T-cells. Differentiate monocytes into immature Dendritic Cells (DCs) using GM-CSF and IL-4.
-
-
APC Stimulation:
-
Plate DCs or PBMCs at a density of 1 x 10⁶ cells/mL.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) or a vehicle control (e.g., DMSO).
-
Include a positive control, such as Lipopolysaccharide (LPS) at 100 ng/mL.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for APC activation.
-
-
T-cell Co-culture:
-
If using purified DCs, wash the stimulated DCs and co-culture them with autologous T-cells at a ratio of 1:10 (DC:T-cell).[7]
-
If using PBMCs, the cells are already in co-culture.
-
Add a T-cell specific stimulus, such as an antigen (e.g., CEF peptide pool) or anti-CD3/CD28 beads, to initiate T-cell receptor signaling.[7]
-
Incubate the co-culture for 48-72 hours.
-
-
Antibody Staining:
-
Harvest the cells and wash with FACS buffer (PBS + 2% FBS).
-
Prepare an antibody cocktail containing fluorescently-labeled antibodies against:
-
T-cell lineage markers: CD3, CD4, CD8.
-
Activation markers: CD69 (early activation), CD25 (IL-2 receptor alpha chain), and HLA-DR (late activation).[8]
-
-
Incubate cells with the antibody cocktail for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend cells in FACS buffer containing a viability dye (e.g., 7-AAD) to exclude dead cells from the analysis.[8]
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells, then on CD3+ T-cells.
-
Within the T-cell population, further gate on CD4+ and CD8+ subsets.
-
Analyze the percentage of cells expressing each activation marker (CD69, CD25, HLA-DR) within the CD4+ and CD8+ populations for each treatment condition.
-
Data Presentation
| Treatment Group | Concentration | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells | % CD69+ of CD8+ T-cells | % CD25+ of CD8+ T-cells |
| Vehicle Control | - | 5.2 ± 0.8% | 8.1 ± 1.1% | 4.8 ± 0.6% | 7.5 ± 0.9% |
| This compound | 0.1 µg/mL | 15.6 ± 2.1% | 20.3 ± 2.5% | 18.2 ± 2.4% | 25.4 ± 3.1% |
| This compound | 1.0 µg/mL | 35.8 ± 4.5% | 42.1 ± 5.0% | 41.5 ± 4.8% | 50.3 ± 5.5% |
| This compound | 10.0 µg/mL | 55.2 ± 6.1% | 60.5 ± 6.8% | 62.3 ± 7.0% | 68.1 ± 7.2% |
| LPS (Positive Control) | 100 ng/mL | 58.9 ± 5.9% | 63.2 ± 7.1% | 65.0 ± 6.6% | 71.2 ± 7.5% |
Application Note 2: Quantification of Cytokine-Secreting T-cells by ELISpot
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive technique used to measure the frequency of individual cells secreting a specific cytokine, such as Interferon-gamma (IFN-γ), a key marker of Th1 and cytotoxic T-cell activation.[9][10][11]
Experimental Protocol
-
Plate Preparation (Day 1):
-
Cell Culture (Day 2):
-
Wash the plate to remove unbound capture antibody and block with cell culture medium containing 10% FBS for at least 1 hour.
-
Prepare a co-culture of this compound-stimulated APCs and T-cells as described in the flow cytometry protocol.
-
Remove the blocking solution from the ELISpot plate.
-
Plate the cell suspension (e.g., 2.5 x 10⁵ PBMCs per well) in the presence of a T-cell specific stimulus (e.g., antigen peptide pool).[13]
-
Include negative (cells only) and positive (e.g., PHA) controls.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
Detection and Development (Day 3):
-
Wash the plate to remove cells.
-
Add a biotinylated detection antibody (e.g., anti-human IFN-γ-biotin) and incubate for 2 hours at room temperature.[12]
-
Wash the plate and add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP). Incubate for 1 hour.
-
Wash thoroughly and add the enzyme substrate (e.g., BCIP/NBT).
-
Monitor for the development of spots. Once spots are clearly visible, stop the reaction by washing with tap water.[12]
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
-
Express the results as Spot-Forming Units (SFU) per million cells.
-
Data Presentation
| Treatment Group | Concentration | IFN-γ Spot-Forming Units (SFU) per 10⁶ PBMCs |
| Vehicle Control | - | 25 ± 8 |
| This compound | 0.1 µg/mL | 95 ± 15 |
| This compound | 1.0 µg/mL | 250 ± 31 |
| This compound | 10.0 µg/mL | 410 ± 45 |
| PHA (Positive Control) | 5 µg/mL | 1550 ± 120 |
Application Note 3: T-cell Proliferation Assay using CFSE
This protocol measures T-cell proliferation (cell division) in response to stimulation. It uses Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted by half with each cell division, allowing for the tracking of cell generations by flow cytometry.
Experimental Protocol
-
T-cell Labeling:
-
Isolate T-cells. Resuspend cells at 1 x 10⁷ cells/mL in PBS.
-
Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold cell culture medium.
-
Wash the cells three times with medium to remove excess CFSE.
-
-
APC Stimulation and Co-culture:
-
Prepare and stimulate APCs (e.g., DCs) with this compound as described previously.
-
Wash the stimulated APCs and co-culture with the CFSE-labeled T-cells at a 1:10 ratio (APC:T-cell).
-
Incubate for 4-5 days to allow for multiple rounds of cell division.[14]
-
-
Staining and Acquisition:
-
Harvest cells and perform surface staining for CD4 and CD8 to distinguish T-cell subsets.
-
Use a viability dye to exclude dead cells.
-
Acquire data on a flow cytometer, ensuring the CFSE signal is detected (typically in the FITC channel).
-
-
Data Analysis:
-
Gate on live, single CD4+ or CD8+ T-cells.
-
Analyze the CFSE histogram. Unproliferated cells will form a single bright peak. Each subsequent peak of halved fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of divided cells or calculate a proliferation index using appropriate software (e.g., FlowJo).
-
Data Presentation
| Treatment Group | Concentration | Proliferation Index (CD4+ T-cells) | Proliferation Index (CD8+ T-cells) |
| Vehicle Control | - | 1.1 ± 0.2 | 1.2 ± 0.3 |
| This compound | 0.1 µg/mL | 1.8 ± 0.4 | 2.1 ± 0.5 |
| This compound | 1.0 µg/mL | 2.9 ± 0.6 | 3.5 ± 0.7 |
| This compound | 10.0 µg/mL | 4.2 ± 0.8 | 5.1 ± 0.9 |
| Anti-CD3/CD28 (Positive Control) | 1 µg/mL | 4.5 ± 0.7 | 5.8 ± 1.0 |
References
- 1. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis. | Sigma-Aldrich [merckmillipore.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. In vitro induction of potent tumor-specific cytotoxic T lymphocytes using TLR agonist-activated AML-DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. ELISPOT protocol | Abcam [abcam.com]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. stemcell.com [stemcell.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Epetirimod (as a representative TLR7 Agonist) in Murine Cancer Models
Disclaimer: Publicly available, detailed preclinical data regarding the specific dosage and administration of Epetirimod in murine cancer models is limited. The following application notes and protocols are based on general principles for evaluating Toll-like receptor 7 (TLR7) agonists in such models and include illustrative data. Researchers should optimize these protocols for their specific experimental context.
Introduction
This compound is a potent agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 in immune cells, particularly plasmacytoid dendritic cells (pDCs), triggers downstream signaling cascades that lead to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This robust immune activation can promote the development of an anti-tumor immune response, making TLR7 agonists like this compound promising candidates for cancer immunotherapy. These notes provide a framework for the preclinical evaluation of this compound in murine cancer models.
Data Presentation: Illustrative Efficacy of a TLR7 Agonist in Murine Cancer Models
The following tables summarize hypothetical, yet representative, quantitative data from in vivo studies of a TLR7 agonist in common murine cancer models.
Table 1: Dose-Response Evaluation of a TLR7 Agonist in a Syngeneic CT26 Colon Carcinoma Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Subcutaneous (s.c.) | Twice weekly for 3 weeks | 1500 ± 250 | - |
| TLR7 Agonist | 1 | s.c. | Twice weekly for 3 weeks | 1100 ± 200 | 26.7 |
| TLR7 Agonist | 5 | s.c. | Twice weekly for 3 weeks | 650 ± 150 | 56.7 |
| TLR7 Agonist | 10 | s.c. | Twice weekly for 3 weeks | 300 ± 100 | 80.0 |
Table 2: Efficacy of a TLR7 Agonist in Combination with Anti-PD-1 Antibody in a B16-F10 Melanoma Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Median Survival (Days) | Increase in Median Survival (%) |
| Vehicle Control | - | Intratumoral (i.t.) | Once weekly for 2 weeks | 20 | - |
| TLR7 Agonist | 5 | i.t. | Once weekly for 2 weeks | 28 | 40 |
| Anti-PD-1 Ab | 10 | Intraperitoneal (i.p.) | Twice weekly for 2 weeks | 35 | 75 |
| TLR7 Agonist + Anti-PD-1 Ab | 5 (TLR7a) + 10 (αPD-1) | i.t. + i.p. | Concurrent schedule for 2 weeks | 50 | 150 |
Experimental Protocols
Protocol 1: Evaluation of a TLR7 Agonist in a Subcutaneous Syngeneic Tumor Model
1. Cell Culture and Tumor Implantation:
- Culture murine cancer cells (e.g., CT26 colon carcinoma, B16-F10 melanoma) in appropriate media and conditions.
- Harvest cells during the exponential growth phase and resuspend in sterile phosphate-buffered saline (PBS) or Matrigel.
- Inject 1 x 10^6 cells subcutaneously into the flank of 6-8 week old female BALB/c or C57BL/6 mice.
- Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment.
2. Drug Preparation and Administration:
- Prepare the TLR7 agonist formulation according to the manufacturer's instructions. A common vehicle is sterile PBS or a formulation buffer.
- For subcutaneous administration, inject the prepared drug solution near the tumor site.
- For intratumoral administration, inject the drug directly into the tumor mass.
- Administer the vehicle control to the control group using the same route and schedule.
3. Monitoring and Efficacy Assessment:
- Measure tumor dimensions using calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
- For survival studies, monitor mice daily and euthanize when they meet predefined humane endpoints.
Protocol 2: Pharmacodynamic Assessment of a TLR7 Agonist
1. Animal Treatment and Sample Collection:
- Administer a single dose of the TLR7 agonist or vehicle to tumor-bearing or naive mice.
- At various time points post-administration (e.g., 2, 6, 24, 48 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.
- Harvest spleens and tumors and process them into single-cell suspensions.
2. Cytokine Analysis:
- Isolate serum from blood samples.
- Measure the concentration of cytokines and chemokines (e.g., IFN-α, IL-12, TNF-α, CXCL10) in the serum using ELISA or a multiplex bead array.
3. Immune Cell Activation Analysis:
- Stain single-cell suspensions from the spleen and tumor with fluorescently labeled antibodies against immune cell markers (e.g., CD86, MHC class II on dendritic cells; CD69 on T cells).
- Analyze the expression of activation markers on different immune cell populations using flow cytometry.
Mandatory Visualizations
Signaling Pathway
Caption: this compound-mediated TLR7 signaling pathway.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Epetirimod: Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epetirimod, with its active component Idronoxil (also known as Veyonda or NOX66), is an immunomodulatory agent with potential applications in oncology. It functions primarily through the inhibition of the cancer-specific ecto-nicotinamide adenine dinucleotide (NADH) oxidase 2 (ENOX2) and the modulation of innate immune signaling pathways, such as the STimulator of INterferon Genes (STING) pathway. These mechanisms of action lead to alterations in the tumor microenvironment and the systemic immune response, making flow cytometry an essential tool for characterizing its effects on various immune cell populations.
These application notes provide a comprehensive overview of the analysis of immune cells treated with this compound using flow cytometry, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways and workflows.
Mechanism of Action and Immunomodulatory Effects
This compound exerts its influence on the immune system through two primary, interconnected pathways:
-
ENOX2 Inhibition: this compound selectively inhibits ENOX2, an enzyme found on the surface of cancer cells. This inhibition is thought to disrupt tumor cell growth and survival. Furthermore, ENOX2 inhibition has been shown to enhance T-cell mediated cytotoxicity, suggesting a role in overcoming tumor-induced immune suppression.
-
STING Pathway Inhibition: this compound is a potent inhibitor of the STING signaling pathway.[1] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[1] By inhibiting STING, this compound can dampen certain inflammatory responses, which may be beneficial in contexts where excessive inflammation contributes to pathology.[1]
The net effect of these mechanisms is a modulation of the immune landscape. Preclinical studies have indicated that Idronoxil, in combination with chemotherapy, can lead to an enhanced anti-tumor immune response. Specifically, an increase in the CD8+/CD4+ T cell ratio and the promotion of CD8+ effector memory T cell differentiation have been observed.
Quantitative Data on Immune Cell Populations Following this compound (Idronoxil) Treatment
The following table summarizes the observed changes in T lymphocyte populations in a preclinical model of nasopharyngeal carcinoma treated with Idronoxil in combination with cisplatin. This data highlights the potential of this compound to modulate the T cell compartment, favoring a more robust anti-tumor response.
| Immune Cell Population | Treatment Group | Observation | Reference |
| CD8+/CD4+ T Cell Ratio | Idronoxil + Cisplatin | Increased ratio compared to control. | [2] |
| CD8+ T Cells | Idronoxil or Idronoxil + Cisplatin | Appearance of a new subset of CD8+ T cells. | [2] |
| CD8+ Effector Memory T Cells (Tem) | Idronoxil + Cisplatin | Promotion of Tem differentiation. | [2] |
Note: The available quantitative data on the effects of this compound on a broad range of immune cell subsets is currently limited. Further preclinical and clinical studies employing comprehensive flow cytometry panels are needed to fully elucidate its impact on B cells, NK cells, monocytes, dendritic cells, and their various subpopulations.
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Peripheral Blood Mononuclear Cells (PBMCs) Treated with this compound
This protocol outlines a general procedure for the analysis of immune cell populations in human PBMCs following in vitro treatment with this compound.
1. Materials:
-
This compound (Idronoxil)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Human Fc Block
-
Live/Dead Fixable Viability Stain
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
Intracellular Staining Buffer Set
-
Flow cytometer
2. PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and collect the buffy coat containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count.
3. In Vitro Treatment with this compound:
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a multi-well plate.
-
Add this compound at the desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
4. Staining for Flow Cytometry:
-
Harvest the cells and wash with PBS.
-
Stain with a Live/Dead fixable viability dye according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Block non-specific antibody binding with Human Fc Block for 10 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated antibodies for cell surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
(Optional) For intracellular staining (e.g., for transcription factors or cytokines), fix and permeabilize the cells using an appropriate buffer set.
-
Add intracellular antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
5. Data Acquisition and Analysis:
-
Acquire data on a calibrated flow cytometer.
-
Use appropriate compensation controls.
-
Analyze the data using flow cytometry analysis software. Gate on singlets, then live cells, and subsequently identify different immune cell populations based on their marker expression.
Suggested Antibody Panel for Human PBMCs:
| Marker | Cell Type |
| CD45 | All Leukocytes |
| CD3 | T Cells |
| CD4 | Helper T Cells |
| CD8 | Cytotoxic T Cells |
| CD19 | B Cells |
| CD56 | NK Cells |
| CD14 | Monocytes |
| CD16 | NK Cells, Monocytes |
| CD45RA | Naive T Cells |
| CCR7 | Naive/Central Memory T Cells |
| CD27 | Memory B Cells |
| HLA-DR | Antigen Presenting Cells |
Visualizations
Signaling Pathways and Experimental Workflow
References
Troubleshooting & Optimization
Overcoming solubility issues with Epetirimod in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epetirimod. The information is designed to address common challenges, particularly those related to solubility, when using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an immune-response modifier. It functions as a Toll-like receptor 7 (TLR7) agonist. TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), often of viral origin. Upon activation by an agonist like this compound, TLR7 initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an innate immune response.
Q2: What is the primary solvent for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is not soluble in water.[1]
Q3: What is the recommended starting concentration for an this compound stock solution?
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
A4: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%, with many sensitive cell lines requiring a concentration of 0.1% or lower. It is crucial to determine the DMSO tolerance of your specific cell line by running a vehicle control experiment.
Q5: How should I store the this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and the introduction of moisture.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide addresses common problems encountered when preparing and using this compound in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media. | This compound is not soluble in aqueous solutions. | 1. Direct Dilution in Serum-Containing Media: Dilute the DMSO stock solution directly into your complete cell culture medium containing fetal bovine serum (FBS). The serum proteins can help to keep the compound in solution. 2. Stepwise Dilution: Perform a serial dilution of the DMSO stock in complete medium. For example, make an intermediate dilution (e.g., 1:10) in media, vortex gently, and then perform the final dilution to the desired working concentration. 3. Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration. However, ensure this concentration is not toxic to your cells by running a vehicle control. |
| Cloudiness or precipitate observed in the stock solution upon thawing. | The compound may have come out of solution during freezing or due to moisture absorption. | 1. Warm the Stock Solution: Gently warm the vial in a 37°C water bath for a few minutes until the solution is clear. Vortex briefly before use. 2. Ensure Proper Storage: Store aliquots in tightly sealed vials with desiccant to prevent moisture absorption. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound leading to inaccurate final concentrations. | 1. Visual Inspection: Always visually inspect your diluted this compound solution for any signs of precipitation before adding it to your cells. 2. Fresh Dilutions: Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Do not store diluted aqueous solutions. 3. Vortexing: Ensure the stock solution is vortexed briefly after thawing and that the final diluted solution is mixed thoroughly by gentle pipetting or swirling before application to cells. |
| Cell toxicity observed at expected non-toxic concentrations. | The final DMSO concentration is too high for your specific cell line. | 1. Determine DMSO Tolerance: Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cells. 2. Lower Stock Concentration: Prepare a lower concentration DMSO stock solution. This will require adding a larger volume to your culture, so ensure the final DMSO concentration remains within the tolerated range. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Calculate the mass of this compound required to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is 241.30 g/mol .
-
Calculation Example for 1 mL of 10 mM stock:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 241.30 g/mol = 0.002413 g = 2.413 mg
-
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of cell culture grade DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Visually inspect to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for Treating Adherent Cells with this compound
Materials:
-
Adherent cells in culture
-
Complete cell culture medium (with serum)
-
10 mM this compound stock solution in DMSO
-
Sterile pipette tips and tubes
Methodology:
-
Culture your adherent cells in appropriate multi-well plates to the desired confluency.
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution and vortex gently.
-
Prepare the final working concentration of this compound by diluting the stock solution directly into pre-warmed complete cell culture medium.
-
Example for a 10 µM final concentration in 1 mL of medium (1:1000 dilution):
-
Add 1 µL of the 10 mM stock solution to 999 µL of complete medium.
-
-
Important: Add the small volume of DMSO stock to the larger volume of medium and mix immediately by gentle pipetting or inverting the tube. Do not add medium to the concentrated DMSO stock.
-
-
Prepare a vehicle control by adding the same final concentration of DMSO to complete medium without this compound.
-
Example for a 0.1% DMSO vehicle control (corresponding to a 1:1000 dilution):
-
Add 1 µL of DMSO to 999 µL of complete medium.
-
-
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Return the plate to the incubator and culture for the desired experimental duration.
-
Proceed with your downstream cell-based assay (e.g., cytokine measurement, gene expression analysis, etc.).
Visualizations
References
Troubleshooting unexpected cytotoxicity of Epetirimod in vitro
This technical support center provides troubleshooting guidance for researchers encountering unexpected cytotoxicity with Epetirimod in vitro. The following resources are designed to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My cells show high levels of cytotoxicity at concentrations of this compound where I expect to see a biological effect, not cell death. What are the initial steps I should take?
A1: First, verify the fundamentals of your experimental setup. This includes confirming the correct concentration of this compound, checking for solvent-induced toxicity, and ensuring the health and viability of your cell cultures prior to treatment. It is also crucial to rule out contamination of your cell cultures or reagents.
Q2: Could the formulation of this compound be causing the unexpected cytotoxicity?
A2: Yes, the formulation can be a significant factor. The solubility of this compound in your culture medium is critical. Poor solubility can lead to the formation of precipitates or aggregates that can be cytotoxic. Additionally, the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always run a vehicle control (culture medium with the solvent at the same concentration used for this compound) to assess solvent toxicity.
Q3: How can I determine if the observed cytotoxicity is a true biological effect of this compound or an experimental artifact?
A3: A multi-faceted approach is recommended. Use an alternative cytotoxicity assay that measures a different cellular parameter (e.g., if you are using an MTT assay which measures metabolic activity, try a lactate dehydrogenase (LDH) assay which measures membrane integrity). Additionally, performing real-time monitoring of cell health and morphology using microscopy can provide valuable insights.
Q4: Is it possible that my specific cell line is particularly sensitive to this compound?
A4: Absolutely. Different cell lines can have vastly different sensitivities to a compound due to variations in metabolic pathways, expression of target receptors, or membrane characteristics. It is advisable to test this compound on a different, well-characterized cell line to see if the cytotoxic effect is consistent.
Troubleshooting Guides
Guide 1: Initial Assessment of Unexpected Cytotoxicity
This guide outlines the primary steps to take when you first observe unexpected cell death.
| Step | Action | Rationale |
| 1 | Verify Compound Concentration | Perform a serial dilution check of your this compound stock solution and working solutions to rule out calculation errors. |
| 2 | Assess Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent used in your experiment. If the vehicle control shows cytotoxicity, the solvent concentration needs to be reduced. |
| 3 | Microscopic Examination | Visually inspect the cells under a microscope after treatment. Look for signs of cell stress, morphological changes, or compound precipitation. |
| 4 | Check for Contamination | Test your cell cultures and media for microbial contamination (e.g., bacteria, fungi, mycoplasma), which can cause non-specific cell death. |
| 5 | Review Cell Culture Health | Ensure your cells are healthy, in the logarithmic growth phase, and at the correct density before starting the experiment. Over-confluent or sparse cultures can be more susceptible to stress.[1] |
Guide 2: Investigating Assay-Related Artifacts
If initial checks do not resolve the issue, the cytotoxicity assay itself may be the source of the problem.
| Problem | Possible Cause | Suggested Solution |
| High background in controls | Reagent interference with the assay chemistry. | Test the effect of this compound on the assay components in a cell-free system.[2] |
| Inconsistent results between replicates | Uneven cell seeding, pipetting errors, or edge effects in the plate. | Ensure proper mixing of cell suspension before seeding and use a consistent pipetting technique. Avoid using the outer wells of the plate if edge effects are suspected. |
| Discrepancy with expected results | The chosen assay may not be suitable for the mechanism of cell death. | Use a complementary assay that measures a different cell death marker (e.g., pair a metabolic assay with a membrane integrity assay). |
Experimental Protocols
Protocol 1: Vehicle Control for Solvent Toxicity
-
Prepare Vehicle Control Solutions: Prepare serial dilutions of your solvent (e.g., DMSO) in the cell culture medium to match the concentrations used in your this compound treatment groups.
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treatment: Replace the medium with the vehicle control solutions. Include a negative control (medium only) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the same duration as your this compound experiment.
-
Assay: Perform your standard cytotoxicity assay and analyze the results.
Protocol 2: Cell-Free Assay Interference Test
-
Prepare Reagents: Prepare your this compound dilutions in cell culture medium.
-
Assay Plate Setup: In a new 96-well plate, add the this compound dilutions to wells without cells.
-
Add Assay Reagents: Add the cytotoxicity assay reagents (e.g., MTT, resazurin) to the wells containing this compound.
-
Incubation and Reading: Incubate and read the plate according to the assay protocol.
-
Analysis: A significant signal in the absence of cells indicates direct interference of this compound with the assay chemistry.[2]
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
Technical Support Center: Enhancing Epetirimod Bioavailability in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of Epetirimod in preclinical animal studies. Given that this compound is a poorly water-soluble compound, this guide focuses on formulation strategies and experimental design to improve its systemic exposure.
Troubleshooting Guide
Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.
Q1: We administered this compound as a simple suspension in water to rats and observed negligible plasma levels. What is the likely cause and what are our immediate next steps?
A1: The most probable cause for the lack of exposure is the poor aqueous solubility of this compound, which severely limits its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption. A simple aqueous suspension is often insufficient for compounds with low solubility.
Immediate Next Steps:
-
Physicochemical Characterization: If not already done, determine the basic physicochemical properties of this compound, including its aqueous solubility at different pH values, pKa, and LogP. This data is crucial for selecting an appropriate formulation strategy.
-
Formulation Enhancement: Move from a simple suspension to a more enabling formulation. The choice of formulation will depend on the compound's properties.
-
Dose and Vehicle Evaluation: Ensure the dose administered is appropriate and that the vehicle itself is not interfering with absorption.
Issue 2: High variability in plasma concentrations between individual animals.
Q2: We are seeing significant inter-animal variability in the plasma concentrations of this compound, making the pharmacokinetic data difficult to interpret. What could be causing this and how can we reduce it?
A2: High variability is common with poorly soluble drugs and can stem from several factors, including inconsistent dissolution and absorption, physiological differences between animals (e.g., gastric pH, GI motility), and potential food effects.
Strategies to Reduce Variability:
-
Improve Formulation Homogeneity: For suspensions, ensure uniform particle size and prevent settling of the drug particles. For solutions, confirm the drug remains fully dissolved and does not precipitate upon administration.
-
Control Food Intake: The presence of food can significantly and variably impact the absorption of poorly soluble drugs. Fasting the animals overnight before dosing is a standard practice to reduce this variability. If a food effect is being investigated, ensure all animals have the same access to the same type of food for a controlled period.
-
Refine Dosing Technique: Ensure accurate and consistent administration of the dose volume to each animal. For oral gavage, proper technique is critical to avoid accidental dosing into the lungs or incomplete delivery to the stomach.
-
Increase the Number of Animals: A larger group size can help to improve the statistical power and provide a more reliable mean pharmacokinetic profile, although it does not reduce the inherent variability.
Frequently Asked Questions (FAQs)
Q3: What are the most common formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed, and the choice depends on the physicochemical properties of this compound. Common approaches include:
-
pH-adjusted solutions: If this compound has ionizable groups, its solubility may be significantly increased by adjusting the pH of the dosing vehicle. For a basic compound, an acidic vehicle can be used.
-
Co-solvent systems: Using a mixture of water and a water-miscible organic solvent (e.g., polyethylene glycol 400, propylene glycol, ethanol) can increase the solubility of the drug.
-
Lipid-based formulations: For lipophilic compounds (high LogP), lipid-based systems like solutions in oils, self-emulsifying drug delivery systems (SEDDS), or self-microemulsifying drug delivery systems (SMEDDS) can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Surfactant-based formulations: Surfactants can be used to create micellar solutions that increase the solubility of the drug.
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Particle size reduction (Nanosuspensions): Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can improve the rate and extent of absorption.
Q4: How do we choose the right formulation strategy for this compound?
A4: A systematic approach is recommended. The following decision tree can guide the selection process based on the compound's properties.
Caption: Formulation selection decision tree.
Q5: What is a typical experimental workflow for evaluating different formulations in an animal study?
A5: A typical workflow involves formulation preparation, animal dosing, blood sampling, bioanalysis, and pharmacokinetic data analysis.
Caption: Experimental workflow for formulation evaluation.
Data Presentation
The following tables present hypothetical pharmacokinetic data for "Compound E" (representing this compound) in rats, demonstrating the potential impact of different formulation strategies on its oral bioavailability.
Table 1: Pharmacokinetic Parameters of Compound E in Different Formulations following a 10 mg/kg Oral Dose in Rats (n=3, mean ± SD)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| 1% CMC Suspension | 45 ± 15 | 4.0 ± 1.0 | 250 ± 80 |
| 20% PEG400 in Water | 250 ± 50 | 2.0 ± 0.5 | 1500 ± 300 |
| SEDDS | 800 ± 150 | 1.0 ± 0.5 | 4800 ± 900 |
Table 2: Comparison of Bioavailability for Different Formulations
| Formulation | Dose (mg/kg) | Route | AUC (0-inf) (ng*hr/mL) | Absolute Bioavailability (%) |
| Solution in 10% DMSO/90% Saline | 1 | IV | 1000 ± 150 | 100 |
| 1% CMC Suspension | 10 | PO | 260 ± 85 | 2.6 |
| 20% PEG400 in Water | 10 | PO | 1550 ± 310 | 15.5 |
| SEDDS | 10 | PO | 4950 ± 950 | 49.5 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation (20% PEG400 in Water)
-
Weigh the required amount of this compound.
-
In a suitable container, add the required volume of Polyethylene Glycol 400 (PEG400).
-
Add the this compound powder to the PEG400 and vortex or sonicate until the compound is fully dissolved.
-
Slowly add the required volume of water while stirring to achieve the final desired concentration.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Select appropriate excipients (oil, surfactant, and co-surfactant) based on the solubility of this compound in each. A common combination is Labrafil® M 1944 CS (oil), Kolliphor® RH 40 (surfactant), and Transcutol® HP (co-surfactant).
-
Weigh the required amount of this compound.
-
In a glass vial, accurately weigh and combine the oil, surfactant, and co-surfactant in the desired ratio (e.g., 40:40:20).
-
Add the this compound to the excipient mixture.
-
Gently heat the mixture to 40-50°C while stirring until the this compound is completely dissolved and the mixture is clear and homogenous.
-
Allow the formulation to cool to room temperature.
Protocol 3: Plasma Sample Analysis by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: Shimadzu Nexera or equivalent.
-
Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from endogenous plasma components.
-
MS System: Sciex API 5500 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing as described above.
-
Quantify the concentration of this compound in the study samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
This technical support center provides a foundational guide for researchers working to improve the oral bioavailability of this compound in animal studies. The principles and protocols described are broadly applicable to many poorly soluble drug candidates. For specific issues not covered here, further investigation into the unique properties of this compound and consultation with formulation experts is recommended.
Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Kinase Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals working with novel kinase inhibitors, using the hypothetical molecule "Epetirimod" as an example. The troubleshooting guides and FAQs address common challenges encountered during the experimental characterization of such compounds, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays with this compound that do not seem to be related to its intended target kinase. What could be the cause?
A1: Unexpected phenotypes are often indicative of off-target effects, where a compound interacts with unintended molecular targets.[1] Kinase inhibitors, in particular, can have off-target effects due to the structural similarities within the human kinome.[2][3] It is crucial to perform comprehensive selectivity profiling to identify which other kinases or proteins this compound may be interacting with.[2][4]
Q2: How can we proactively assess the selectivity of this compound against a broad range of kinases?
A2: A standard approach is to perform a kinase selectivity panel screening.[4] This involves testing the inhibitory activity of this compound against a large number of purified kinases at a fixed concentration (e.g., 1 µM). The results will provide a preliminary "hit list" of potential off-target kinases. For more quantitative data, follow-up with IC50 or Ki determination for the most potent off-target interactions is recommended.
Q3: Our initial kinase panel screen shows that this compound inhibits several kinases with similar potency to its intended target. What are our next steps?
A3: When multiple kinases are inhibited with similar potency, it is important to determine which of these interactions are relevant in a cellular context.[2] Overexpression or knockdown/knockout of the potential off-target kinases in your experimental model can help elucidate their contribution to the observed phenotype. Additionally, consider structure-activity relationship (SAR) studies to synthesize more selective analogs of this compound.
Q4: What are the best practices for designing experiments to confirm a suspected off-target effect of this compound?
A4: To confirm a suspected off-target effect, a multi-pronged approach is recommended:
-
Cellular Target Engagement Assays: Employ techniques like NanoBRET or CETSA to confirm that this compound is engaging with the putative off-target in live cells.[2][5]
-
Phenotypic Rescue/Recapitulation: Use genetic approaches (e.g., siRNA, CRISPR/Cas9) to modulate the expression of the suspected off-target.[1] If knockdown of the off-target phenocopies the effect of this compound, or if overexpression rescues the phenotype, this provides strong evidence for an off-target interaction.
Q5: Can we mitigate the off-target effects of this compound without chemical modification of the compound?
A5: While medicinal chemistry is often the long-term solution, some experimental strategies can help mitigate off-target effects in the short term.[6] These include:
-
Dose Reduction: Using the lowest effective concentration of this compound can minimize off-target effects, especially if the off-target interactions are less potent than the on-target interaction.[6]
-
Temporal Control of Treatment: Shortening the duration of exposure to this compound might be sufficient to achieve the desired on-target effect while minimizing the cumulative impact of off-target activities.
Troubleshooting Guides
Problem 1: Inconsistent results in cellular viability assays with this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Off-target cytotoxicity | Perform a kinome-wide selectivity screen to identify potential off-target kinases that may regulate cell survival pathways. | Unintended inhibition of kinases essential for cell viability can lead to cytotoxicity that confounds the interpretation of on-target effects. |
| Cell line-specific off-target effects | Test this compound in multiple cell lines with varying expression levels of the on-target and potential off-target kinases. | The phenotypic consequences of off-target inhibition can be context-dependent and vary between different cellular backgrounds. |
| Compound precipitation or instability in media | Visually inspect the cell culture media for any signs of precipitation after adding this compound. Test the stability of the compound in media over the time course of the experiment using analytical methods like HPLC. | Poor solubility or degradation of the compound can lead to inconsistent effective concentrations and variable experimental outcomes. |
Problem 2: Discrepancy between biochemical and cellular potency of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor cell permeability | Utilize cell-based target engagement assays (e.g., NanoBRET, CETSA) to determine if this compound is reaching its intracellular target.[5] | A compound may be potent in a biochemical assay but ineffective in cells if it cannot cross the cell membrane. |
| Active drug efflux | Co-treat cells with known efflux pump inhibitors (e.g., verapamil) to see if the cellular potency of this compound increases. | Efflux pumps can actively remove the compound from the cell, reducing its intracellular concentration and apparent potency. |
| Cellular compensation mechanisms | Investigate potential feedback loops or parallel signaling pathways that may be activated upon target inhibition, masking the effect of this compound. | Cells can adapt to the inhibition of a specific kinase by upregulating alternative pathways that compensate for the loss of function. |
Quantitative Data Summary
Table 1: Representative Kinase Selectivity Profile for this compound at 1 µM
| Kinase Target | Percent Inhibition |
| On-Target Kinase A | 95% |
| Off-Target Kinase B | 88% |
| Off-Target Kinase C | 75% |
| Off-Target Kinase D | 52% |
| ... (other kinases) | <50% |
Table 2: Comparative IC50 Values for this compound Against On-Target and Key Off-Target Kinases
| Kinase | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| On-Target Kinase A | 15 | 50 |
| Off-Target Kinase B | 35 | 120 |
| Off-Target Kinase C | 150 | >1000 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Kinase Panel
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, prepare a 100X working stock at 100 µM in the appropriate assay buffer.
-
Assay Plate Preparation: Use a pre-spotted kinase panel plate from a commercial vendor (e.g., Promega, Reaction Biology).
-
Kinase Reaction: Add the kinase, substrate, and ATP to each well of the assay plate. Immediately add 1 µL of the 100X this compound working stock to achieve a final concentration of 1 µM.
-
Incubation: Incubate the plate at the temperature and for the duration recommended by the vendor (typically 1-2 hours at room temperature).
-
Detection: Add the detection reagent provided with the kit to stop the kinase reaction and generate a signal (e.g., luminescence, fluorescence).
-
Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each kinase relative to a DMSO control.
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
-
Cell Line Generation: Create a stable cell line expressing a NanoLuc® fusion of the target kinase (either on-target or suspected off-target).
-
Cell Plating: Seed the engineered cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 2 hours).
-
Tracer Addition: Add the NanoBRET™ tracer specific for the target kinase to all wells.
-
Signal Detection: Read the plate on a luminometer equipped with filters to measure both the donor (NanoLuc®) and acceptor (tracer) signals.
-
Data Analysis: Calculate the BRET ratio and plot the data against the this compound concentration to determine the cellular EC50.
Visualizations
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling System: TK-3 Protocol [promega.jp]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
Epetirimod Synthesis and Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the synthesis and purification of Epetirimod, aiming for higher purity. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound synthesis?
A1: Impurities in the synthesis of this compound, an imidazo[4,5-c][1][2]naphthyridin-4-amine derivative, can originate from several sources. These include unreacted starting materials, by-products from incomplete reactions or side reactions, residual solvents, and degradation products. Given its heterocyclic amine structure, common impurities may arise from incomplete cyclization, N-oxidation, or hydrolysis.[3]
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for determining the purity of this compound and quantifying impurities.[4] For more detailed analysis and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly effective, offering both separation and mass identification of components.[5][6]
Q3: What general strategies can be employed to improve the final purity of this compound?
A3: A multi-step purification approach is often necessary. This can include a combination of extraction, crystallization, and chromatographic techniques. Solid-phase extraction (SPE) can be effective for initial cleanup, followed by recrystallization to significantly enhance purity.[1][4][7]
Troubleshooting Guides
Low Yield and Purity after Synthesis
Problem: The crude this compound product shows low yield and contains multiple impurities as identified by initial HPLC analysis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor reaction progress using Thin Layer Chromatography (TLC) or HPLC. Consider extending reaction time or moderately increasing the temperature. | Increased conversion of starting materials to the desired product. |
| Side reactions | Optimize reaction conditions. This may involve adjusting the stoichiometry of reactants, changing the solvent, or using a milder catalyst. | Reduction of by-product formation, leading to a cleaner crude product. |
| Degradation of product | If the product is sensitive to heat or air, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and at the lowest effective temperature. | Minimized degradation and improved yield of the target compound. |
Issues with Crystallization
Problem: Difficulty in inducing crystallization of this compound, or the resulting crystals are of low purity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation not reached | Concentrate the solution to a higher degree before cooling.[2][8][9] | Induction of crystal formation. |
| Inappropriate solvent system | Perform a solvent screen to identify a single solvent or a binary solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[8] | Formation of well-defined, pure crystals. |
| Presence of impurities inhibiting crystallization | Treat the solution with activated charcoal to remove colored impurities before crystallization.[2] If oily impurities are present, consider a liquid-liquid extraction or a column chromatography step before crystallization. | Removal of interfering substances, allowing for successful crystallization. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the precipitation of amorphous solid, trapping impurities.[10] | Formation of larger, more ordered crystals with higher purity. |
Experimental Protocols
Protocol 1: General Purification of Crude this compound by Solid-Phase Extraction (SPE)
This protocol describes a general method for the initial cleanup of crude this compound.
Materials:
-
Crude this compound
-
SPE cartridge (e.g., C18 or a suitable ion-exchange resin)
-
Methanol
-
Water
-
Ammonium hydroxide solution (5%)
-
Collection tubes
Procedure:
-
Condition the SPE Cartridge: Pass 5 mL of methanol through the cartridge, followed by 5 mL of water.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the appropriate loading solvent (e.g., methanol/water mixture). Apply the solution to the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 5-10 mL of a weak solvent (e.g., water or a low percentage of organic solvent in water) to elute weakly bound impurities.
-
Elute this compound: Elute the bound this compound with a stronger solvent. For a C18 cartridge, this would be a higher concentration of organic solvent (e.g., methanol or acetonitrile). For an ion-exchange cartridge, a change in pH or ionic strength of the eluting solvent would be required (e.g., 5% ammonium hydroxide in methanol).
-
Analyze Fractions: Collect the eluate in fractions and analyze each by TLC or HPLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method for assessing the purity of this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Elution:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).
-
Injection: Inject a known volume of the sample (e.g., 10 µL) onto the HPLC system.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Integrate the peaks and calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting this compound crystallization.
References
- 1. An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Analysis of heterocyclic aromatic amines using selective extraction by" by Shih-Ci Jhu, Jing-Ying Wang et al. [jfda-online.com]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Mitigating batch-to-batch variability of Epetirimod in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate batch-to-batch variability when working with Epetirimod.
General Information
This compound (also known as 851A) is a small molecule compound belonging to the imidazoquinoline family. While detailed public information on this compound is limited, compounds of this class are typically recognized as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8. As such, this guide will focus on best practices and troubleshooting for experiments involving TLR agonists to address potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of batch-to-batch variability with this compound?
A1: Batch-to-batch variability in compounds like this compound can arise from several factors:
-
Manufacturing and Purity: Minor differences in the synthesis and purification processes can lead to variations in the purity, isomeric ratio, or the presence of trace impurities in different batches.
-
Compound Stability and Storage: this compound's stability can be affected by storage conditions (temperature, light exposure, humidity) and handling practices (e.g., frequent freeze-thaw cycles). Degradation can lead to reduced activity.
-
Solvent and Formulation: The choice of solvent and the method of solubilization can impact the compound's aggregation state and bioavailability in in vitro and in vivo models.
-
Experimental System: The biological system itself is a significant source of variability. This includes the genetic background of cell lines, the passage number of cells, the health and genetics of animal models, and variations in primary cell donors.[1]
-
Assay Conditions: Minor variations in experimental protocols, such as cell seeding density, incubation times, and reagent concentrations, can be magnified by differences between batches of this compound.
Q2: How should I properly store and handle this compound to minimize variability?
A2: To ensure consistency, follow these storage and handling guidelines:
-
Storage: Store the lyophilized powder and stock solutions at the recommended temperature, typically -20°C or -80°C, protected from light and moisture.
-
Reconstitution: Reconstitute the entire vial of lyophilized powder at once to create a concentrated stock solution. Use a high-quality, sterile solvent as recommended by the supplier (e.g., DMSO).
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store dilute solutions for extended periods.
Q3: How can I validate a new batch of this compound?
A3: Before using a new batch in critical experiments, it is essential to perform a validation assay.
-
Side-by-Side Comparison: Test the new batch alongside a previously validated "gold standard" batch in a well-characterized assay, such as a cytokine release assay using peripheral blood mononuclear cells (PBMCs) or a relevant cell line.
-
Dose-Response Curve: Generate a full dose-response curve for both the new and old batches to compare potency (EC50) and efficacy (Emax).
-
Quality Control Parameters: If possible, obtain a certificate of analysis (CoA) for each batch and compare parameters such as purity (by HPLC), identity (by mass spectrometry), and appearance.
Troubleshooting Guide
Issue 1: Inconsistent cell activation or cytokine production between experiments.
-
Question: I am observing significant differences in the levels of cytokine (e.g., TNF-α, IL-6) secretion from my cells when using different batches of this compound, even at the same concentration. What could be the cause?
-
Answer: This is a common issue and can be traced to several sources:
-
Batch Potency Variation: The effective potency of the this compound batches may differ.
-
Solution: Perform a dose-response analysis for each new batch to determine its EC50 and adjust the concentration accordingly to achieve the desired biological effect.
-
-
Cell Culture Variability: The responsiveness of your cells can change with passage number, confluency, and overall health.
-
Solution: Use cells within a consistent and narrow passage number range. Ensure consistent cell seeding densities and health status for all experiments.
-
-
Reagent Variability: Variations in other reagents, such as cell culture media, serum, or assay kits, can contribute to inconsistent results.
-
Solution: Use the same lot of critical reagents whenever possible and qualify new lots before use.
-
-
Issue 2: Unexpected cytotoxicity at previously safe concentrations.
-
Question: My latest batch of this compound is causing significant cell death at concentrations that were non-toxic with previous batches. Why is this happening?
-
Answer: Increased cytotoxicity can be due to:
-
Impurities: The new batch may contain cytotoxic impurities from the synthesis process.
-
Solution: Review the certificate of analysis for purity information. If possible, perform an independent purity assessment.
-
-
Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells. If the new batch is less potent, you might be using a higher concentration of the stock solution, leading to increased solvent concentration in the culture.
-
Solution: Ensure the final solvent concentration is consistent across all experiments and is below the toxic threshold for your cell type (typically <0.5% for DMSO).
-
-
Endotoxin Contamination: The batch could be contaminated with endotoxin (lipopolysaccharide), which can induce cell death in some immune cells.
-
Solution: Test the batch for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.
-
-
Data Presentation: Batch Qualification Summary
To systematically track and mitigate variability, maintain a detailed record of each batch of this compound.
| Parameter | Batch A | Batch B (New) | Acceptance Criteria |
| Supplier Lot Number | 202401A | 202503B | - |
| Purity (HPLC) | 99.2% | 98.9% | >98% |
| Identity (Mass Spec) | Confirmed | Confirmed | Matches expected mass |
| EC50 (TNF-α release) | 1.2 µM | 1.5 µM | ± 20% of reference batch |
| Emax (TNF-α release) | 2500 pg/mL | 2400 pg/mL | ± 20% of reference batch |
| Endotoxin Level | <0.05 EU/mL | <0.05 EU/mL | <0.1 EU/mL |
| Date Qualified | Jan 15, 2024 | Mar 10, 2025 | - |
| Qualified By | Dr. Smith | Dr. Jones | - |
Experimental Protocols & Visualizations
Protocol: Cellular Activation Assay
This protocol describes a general method for assessing the activity of this compound by measuring cytokine production from human PBMCs.
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.
-
Cell Seeding: Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound (from both the reference and new batches) in complete RPMI-1640 medium.
-
Cell Treatment: Add an equal volume of the 2x this compound solution to the appropriate wells. Include a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 and Emax values.
Diagram: this compound Experimental Workflow
Caption: Workflow for qualifying a new batch of this compound.
Diagram: Simplified TLR7/8 Signaling Pathway
Caption: Simplified signaling pathway for TLR7/8 agonists like this compound.
References
Strategies to reduce Epetirimod degradation in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to mitigate the degradation of Epetirimod during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Disclaimer: Specific degradation pathways and quantitative stability data for this compound are not extensively published. The information provided herein is based on the chemical structure of this compound, general principles of drug degradation, and data from structurally related compounds. The troubleshooting guides and protocols are intended as a starting point for your internal stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage (months to years), this compound should be stored at -20°C in a dry, dark environment.[1][2] For short-term storage (days to weeks), storage at 0-4°C under the same conditions is recommended.[1][2]
Q2: What are the likely causes of this compound degradation?
Based on its chemical structure, which features an amino-imidazonaphthyridine core, this compound is potentially susceptible to:
-
Oxidation: The electron-rich aromatic rings and the primary amine are potential sites of oxidation. Exposure to air (oxygen) and certain excipients can promote oxidative degradation.
-
Photodecomposition: Aromatic heterocyclic compounds can be sensitive to light, particularly UV radiation. Exposure to light may lead to the formation of colored degradants and loss of potency.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, certain salt forms or formulations with water-containing excipients could be at risk, especially at non-neutral pH.
Q3: I observe a change in the color of my this compound sample over time. What could be the cause?
Color change, typically to a yellow or brownish hue, is often an indicator of degradation, particularly photodecomposition or oxidation. It is crucial to perform analytical testing, such as HPLC, to identify and quantify any degradation products.
Q4: Can the choice of excipients in my formulation affect the stability of this compound?
Yes, excipients can significantly impact the stability of an active pharmaceutical ingredient (API).[2][3][4] For this compound, consider the following:
-
Oxidizing Impurities: Some common excipients may contain reactive peroxides or metal ions that can catalyze oxidation.
-
Hygroscopicity: Excipients that absorb moisture can increase the local water content and potentially facilitate hydrolytic degradation.
-
pH: The pH of the microenvironment created by the excipients can influence the rate of both hydrolysis and oxidation.
Troubleshooting Guide
Issue: Unexpected Degradation of this compound in a Solid Formulation
1. Initial Assessment:
-
Quantify the degradation: Use a stability-indicating analytical method, such as HPLC, to determine the percentage of this compound remaining and to profile the degradation products.
-
Review storage conditions: Confirm that the samples were stored under the intended conditions of temperature, humidity, and light.
2. Identifying the Cause:
-
Forced Degradation Studies: If not already done, perform forced degradation studies on the this compound drug substance to understand its intrinsic degradation pathways. This involves exposing the API to harsh conditions (e.g., high temperature, acid, base, oxidizing agent, light) to rapidly generate potential degradation products.
-
Excipient Compatibility Studies: Assess the compatibility of this compound with each excipient in the formulation. This is typically done by preparing binary mixtures of the API and each excipient and storing them under accelerated conditions.
3. Potential Solutions:
-
Control of Storage Environment:
-
Package the formulation in airtight containers with desiccants to minimize exposure to moisture and oxygen.
-
Use opaque or amber-colored packaging to protect from light.
-
-
Formulation Optimization:
-
Antioxidants: Consider the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid if oxidation is identified as the primary degradation pathway.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like edetate disodium (EDTA) may be beneficial.
-
pH Modification: Buffering agents can be used to maintain an optimal pH for stability within the formulation.
-
Excipient Selection: Replace any incompatible excipients with more stable alternatives.
-
Quantitative Data on this compound Stability
The following table presents hypothetical stability data for this compound under various storage conditions to illustrate potential degradation trends. This data is for illustrative purposes only and should be confirmed by internal stability studies.
| Storage Condition | Duration | This compound Assay (%) | Total Degradants (%) | Observations |
| 25°C / 60% RH (Ambient) | 3 Months | 98.5 | 1.5 | Slight discoloration |
| 40°C / 75% RH (Accelerated) | 3 Months | 95.2 | 4.8 | Noticeable yellowing |
| 40°C / 75% RH with Desiccant | 3 Months | 97.8 | 2.2 | Minimal color change |
| Photostability (ICH Q1B Option II) | 10 Days | 92.1 | 7.9 | Significant browning |
| -20°C (Recommended Long-Term) | 12 Months | >99.5 | <0.5 | No change |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for this compound Stability Testing
This reverse-phase HPLC method is designed to separate this compound from its potential degradation products and is suitable for use as a stability-indicating method.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Visualizations
Caption: Inferred oxidative degradation pathway for this compound.
References
Optimizing dosing schedules for Epetirimod in preclinical trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epetirimod in preclinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an investigational small molecule inhibitor of the tyrosine kinase receptor, TK-1. By selectively binding to the ATP-binding site of TK-1, this compound blocks downstream signaling pathways implicated in cellular proliferation and survival. This targeted action is intended to reduce tumor growth in various oncology models.
Q2: What are the recommended starting doses for in vivo efficacy studies in rodents?
A2: For initial efficacy studies in murine models, a starting dose of 10 mg/kg administered orally (PO) once daily is recommended. Dose-ranging studies have indicated that doses up to 50 mg/kg may be tolerated, but careful monitoring for adverse effects is crucial. Please refer to the dose-response tables in the "Quantitative Data Summary" section for more detailed information.
Q3: What is the recommended vehicle for this compound formulation?
A3: this compound can be formulated in a solution of 10% DMSO, 40% PEG300, and 50% sterile water for oral administration. For intravenous administration, a formulation of 5% DMSO in 95% saline is recommended. It is important to ensure complete dissolution of the compound before administration.
Q4: What are the known off-target effects of this compound?
A4: Preclinical safety pharmacology studies have indicated potential off-target effects on cardiac ion channels at concentrations exceeding 10 µM.[1] It is recommended to monitor cardiovascular parameters in animal studies, especially at higher dose levels.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent tumor growth inhibition in xenograft models. | - Improper drug formulation and administration.- Variability in animal health.- Insufficient drug exposure. | - Ensure complete dissolution of this compound in the recommended vehicle.- Standardize animal handling and housing conditions.- Conduct pharmacokinetic analysis to confirm adequate plasma concentrations. |
| Observed toxicity at therapeutic doses (e.g., weight loss, lethargy). | - Off-target toxicity.- Accumulation of the drug with repeated dosing. | - Reduce the dosing frequency or the dose level.- Perform a more detailed toxicokinetic analysis to understand drug exposure over time.[2] |
| Difficulty in achieving desired plasma concentrations. | - Poor oral bioavailability.- Rapid metabolism. | - Consider alternative routes of administration, such as intravenous or intraperitoneal.- Co-administer with a metabolic inhibitor if the metabolic pathway is known. |
| Precipitation of this compound in the dosing solution. | - Incorrect solvent composition.- Low temperature. | - Prepare fresh dosing solutions daily.- Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the compound. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Single 10 mg/kg PO Dose)
| Parameter | Mouse | Rat |
| Cmax (ng/mL) | 1250 ± 150 | 980 ± 120 |
| Tmax (h) | 1.0 | 2.0 |
| AUC (0-24h) (ng·h/mL) | 7500 ± 900 | 8200 ± 1000 |
| Half-life (t½) (h) | 4.5 | 6.2 |
Table 2: In Vitro IC50 Values for this compound
| Cell Line | Target (TK-1) |
| HT-29 (Human Colorectal Cancer) | 50 nM |
| A549 (Human Lung Cancer) | 75 nM |
| MCF-7 (Human Breast Cancer) | 120 nM |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Implantation: Subcutaneously implant 5 x 10^6 HT-29 cells in the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every two days using caliper measurements.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Dosing:
-
Control Group: Administer vehicle (10% DMSO, 40% PEG300, 50% sterile water) orally once daily.
-
Treatment Group: Administer this compound (10 mg/kg) in the vehicle orally once daily.
-
-
Study Duration: Continue treatment for 21 days or until tumor volume in the control group reaches the predetermined endpoint.
-
Endpoint Analysis: At the end of the study, collect tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Visualizations
Caption: this compound inhibits the TK-1 receptor, blocking downstream signaling pathways.
Caption: A typical preclinical development workflow for an investigational drug.
References
Validation & Comparative
The Challenge of Comparing Epetirimod: A Look at Available Data
Therefore, this guide will pivot to a broader comparison of the likely class of compounds to which Epetirimod belonged—Toll-like receptor 7 (TLR7) agonists—with another class of immunomodulators, the Sphingosine-1-Phosphate (S1P) receptor modulators. This comparative analysis will provide researchers, scientists, and drug development professionals with a valuable overview of two distinct immunomodulatory approaches, supported by available experimental data and methodologies for representative compounds.
A Comparative Overview: TLR7 Agonists vs. S1P Receptor Modulators
Toll-like receptor 7 (TLR7) agonists and Sphingosine-1-Phosphate (S1P) receptor modulators represent two different strategies for modulating the immune system. TLR7 agonists are designed to stimulate the innate immune system, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2] This mechanism is being explored for its potential in anti-tumor and anti-viral therapies.[1][3] In contrast, S1P receptor modulators act on the adaptive immune system by sequestering lymphocytes in lymph nodes, thereby preventing their migration to sites of inflammation.[4][5] This approach is primarily utilized in the treatment of autoimmune diseases.[4][6][7]
| Feature | TLR7 Agonists (e.g., Imiquimod, Resiquimod) | S1P Receptor Modulators (e.g., Etrasimod) |
| Primary Target | Toll-like receptor 7 (TLR7) | Sphingosine-1-Phosphate (S1P) receptors |
| Mechanism of Action | Induces innate immune responses, leading to the production of Type I interferons and pro-inflammatory cytokines.[1] | Sequesters lymphocytes in lymph nodes, preventing their infiltration into tissues.[4][5] |
| Therapeutic Applications | Primarily investigated for oncology and virology indications.[1][2] | Approved and investigated for autoimmune diseases such as ulcerative colitis and Crohn's disease.[4][5] |
| Representative Compound | Imiquimod (approved for topical use) | Etrasimod (oral medication)[4] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathway of a TLR7 agonist and a representative experimental workflow for a clinical trial of an S1P receptor modulator.
Experimental Protocols: A Representative Example
While specific protocols for this compound trials are unavailable, the methodology for clinical trials of other immunomodulators provides a framework for understanding how efficacy is assessed. The following is a generalized protocol based on studies of etrasimod in ulcerative colitis.[5][8]
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.
Patient Population: Adult patients with moderately to severely active ulcerative colitis who have had an inadequate response or intolerance to at least one conventional, biologic, or Janus kinase (JAK) inhibitor therapy.[8]
Intervention:
-
Treatment Group: Etrasimod (e.g., 2 mg) administered orally once daily.[4]
-
Control Group: Placebo administered orally once daily.
Study Duration: The treatment period can range from 12 to 52 weeks.[4][8]
Primary Endpoint: The primary endpoint is typically the proportion of patients achieving clinical remission at the end of the treatment period, as defined by a standardized scoring system (e.g., Mayo score).[5]
Secondary Endpoints:
-
Endoscopic improvement.
-
Histologic remission.
-
Clinical response.
-
Symptomatic remission.
-
Corticosteroid-free remission.
Safety Assessments: Monitoring of adverse events, serious adverse events, and laboratory parameters throughout the study.
This guide, while unable to provide a direct comparison involving this compound due to the lack of available data, offers a valuable comparative overview of two important classes of immunomodulators. The provided information on their mechanisms of action, clinical applications, and representative experimental designs can serve as a useful resource for researchers and professionals in the field of drug development.
References
- 1. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 2. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Etrasimod as a Monotherapy or With Concomitant Use of Corticosteroids and/or Aminosalicylates: Results From the ELEVATE UC Clinical Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pfizer Announces Positive Top-Line Results for Phase 3 Trial of Etrasimod in Ulcerative Colitis Patients | Pfizer [pfizer.com]
- 6. Autoimmune disease - Wikipedia [en.wikipedia.org]
- 7. Autoimmune Diseases | Autoimmune Disease Symptoms | MedlinePlus [medlineplus.gov]
- 8. Pfizer Announces Positive Top-line Results from Yearlong Phase 3 Trial of Etrasimod in Ulcerative Colitis, Underscoring Best-in-Class Potential | Pfizer [pfizer.com]
Epetirimod's Anti-Tumor Effects: A Comparative Analysis of In Vivo Clinical Data
Epetirimod, also known as Eftilagimod alfa, is a first-in-class soluble LAG-3 protein designed to activate antigen-presenting cells (APCs), thereby stimulating a broad anti-tumor immune response. This guide provides a comparative analysis of this compound's anti-tumor effects based on available in vivo clinical trial data, juxtaposed with current standard-of-care treatments in metastatic breast cancer, non-small cell lung cancer (NSCLC), and head and neck squamous cell carcinoma (HNSCC).
Mechanism of Action
This compound functions as an APC activator. By binding to MHC class II molecules on APCs, it induces their maturation and activation. This leads to an enhanced presentation of tumor antigens to T cells, resulting in the proliferation and activation of CD8+ cytotoxic T cells and CD4+ helper T cells, which are crucial for an effective anti-tumor immune response.
Metastatic Breast Cancer
For patients with hormone receptor-positive (HR+), HER2-negative metastatic breast cancer who have progressed on endocrine therapy, including CDK4/6 inhibitors, a common treatment is single-agent chemotherapy such as paclitaxel.[1][2] The AIPAC-003 trial is evaluating this compound in combination with paclitaxel in this patient population.[1][2]
Table 1: Comparison of this compound Combination Therapy in Metastatic Breast Cancer
| Treatment Regimen | Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound + Paclitaxel | AIPAC-003 (Phase II/III) | HR+, HER2-negative/low or triple-negative metastatic breast cancer after progression on endocrine therapy (including CDK4/6i) | Data maturing | Data maturing | Data maturing |
| Giredestrant + Everolimus | evERA (Phase III) | ER+, HER2-negative advanced breast cancer post-CDK4/6i | Not Reported | 8.7 months (ITT), 9.9 months (ESR1-mutated) | Data maturing |
| Standard of Care (Endocrine therapy + Everolimus) | evERA (Phase III) | ER+, HER2-negative advanced breast cancer post-CDK4/6i | Not Reported | 5.4 months | Data maturing |
Data for AIPAC-003 is still maturing. The evERA trial provides a relevant benchmark for a post-CDK4/6i patient population.[3][4]
Experimental Protocol: AIPAC-003 (Phase II/III)
-
Objective: To compare the safety and efficacy of two doses of this compound (30 mg and 90 mg) in combination with paclitaxel.[1][2]
-
Patient Population: 71 patients with metastatic HR+, HER2-negative/low, or triple-negative breast cancer who have exhausted endocrine therapy, including CDK4/6 inhibitors.[1][2]
-
Treatment: Patients are randomized 1:1 to receive either 30 mg or 90 mg of this compound subcutaneously in combination with standard paclitaxel chemotherapy.[1][2]
-
Primary Endpoint: To determine the optimal biological dose of this compound.[1][2]
Non-Small Cell Lung Cancer (NSCLC)
This compound has been investigated in combination with pembrolizumab, with or without chemotherapy, for the first-line and second-line treatment of metastatic NSCLC. The standard of care for first-line NSCLC varies based on PD-L1 expression, with pembrolizumab monotherapy or in combination with chemotherapy being common options.[5][6][7][8]
Table 2: Comparison of this compound Combination Therapies in First-Line Metastatic NSCLC
| Treatment Regimen | Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound + Pembrolizumab + Chemotherapy | INSIGHT-003 (Phase I) | Nonsquamous NSCLC (unselected for PD-L1) | 60.8% | 12.7 months | 32.9 months |
| Pembrolizumab + Chemotherapy (Historical Control) | KEYNOTE-189 (Phase III) | Nonsquamous NSCLC (unselected for PD-L1) | 48.0% | 9.0 months | 22.0 months |
The INSIGHT-003 trial showed promising results compared to historical data from the KEYNOTE-189 trial in a similar patient population.[9]
Table 3: Comparison of this compound Combination Therapy in Second-Line Metastatic NSCLC (PD-1/PD-L1 Refractory)
| Treatment Regimen | Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound + Pembrolizumab | TACTI-002 (Phase II) | NSCLC with progression on anti-PD-L1 therapy | 8.3% | 2.1 months | 9.9 months |
| Standard of Care (Chemotherapy) | Historical Data | NSCLC post-immunotherapy | ~5-10% | ~2-4 months | ~6-9 months |
In a challenging, PD-1/PD-L1 refractory population, the combination of this compound and pembrolizumab showed signs of anti-tumor activity.[10][11][12]
Experimental Protocol: TACTI-004 (Phase III)
-
Objective: To evaluate the efficacy and safety of this compound in combination with pembrolizumab and chemotherapy as a first-line treatment for advanced or metastatic NSCLC.[1][2][13]
-
Patient Population: Approximately 756 patients with advanced or metastatic non-squamous NSCLC, unselected for PD-L1 expression.[1][2][13]
-
Treatment: Patients are randomized to receive either this compound in combination with pembrolizumab and chemotherapy or placebo with pembrolizumab and chemotherapy.[1][2][13]
Head and Neck Squamous Cell Carcinoma (HNSCC)
For recurrent or metastatic HNSCC, pembrolizumab is a standard first-line treatment for patients with a PD-L1 Combined Positive Score (CPS) ≥1 and a second-line option for patients who have progressed on platinum-based chemotherapy.[14][15] this compound has been studied in combination with pembrolizumab in both first- and second-line settings.
Table 4: Comparison of this compound Combination Therapy in First-Line Recurrent/Metastatic HNSCC (CPS ≥1)
| Treatment Regimen | Trial | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| This compound + Pembrolizumab | TACTI-003 (Phase IIb) | First-line R/M HNSCC (CPS ≥1) | Numerically higher than control | Numerically higher than control |
| Pembrolizumab Monotherapy | TACTI-003 (Phase IIb) | First-line R/M HNSCC (CPS ≥1) | Standard of care | Standard of care |
The addition of this compound to pembrolizumab showed numerically higher ORR and DCR, especially in patients with CPS ≥20.[16][17]
Table 5: Comparison of this compound Combination Therapy in Second-Line Recurrent/Metastatic HNSCC
| Treatment Regimen | Trial | Patient Population | Overall Response Rate (ORR) | Median Duration of Response |
| This compound + Pembrolizumab | TACTI-002 (Part C, Phase II) | Second-line R/M HNSCC (post-platinum) | 29.7% (13.5% complete response) | Not Reached |
| Pembrolizumab Monotherapy (Historical) | KEYNOTE-040 (Phase III) | Second-line R/M HNSCC (platinum-refractory) | ~15-20% | ~20 months |
The combination of this compound and pembrolizumab demonstrated a promising ORR in the second-line setting for HNSCC.[18]
Experimental Protocol: TACTI-003 (Phase IIb)
-
Objective: To evaluate the efficacy and safety of this compound plus pembrolizumab versus pembrolizumab alone in first-line recurrent/metastatic HNSCC.[16]
-
Patient Population: Patients with recurrent/metastatic HNSCC with a PD-L1 CPS ≥1.[16]
-
Treatment: Patients were randomized 1:1 to receive either this compound in combination with pembrolizumab or pembrolizumab alone.[16]
-
Primary Endpoints: Objective Response Rate and Disease Control Rate.[16]
Conclusion
The available in vivo clinical data suggests that this compound, when used in combination with other anti-cancer agents, holds promise in enhancing anti-tumor immune responses across various solid tumors. In NSCLC, the addition of this compound to standard immunotherapy and chemotherapy has shown encouraging improvements in survival outcomes. In HNSCC, the combination with pembrolizumab has demonstrated numerically higher response rates. The ongoing and maturing clinical trials, such as AIPAC-003 and TACTI-004, will provide more definitive evidence of this compound's clinical benefit and its potential to become a new standard of care in these indications. The favorable safety profile observed in these combination studies further supports its continued development.
References
- 1. Immutep Quarterly Activities Report Q1 FY26 - BioSpace [biospace.com]
- 2. Immutep quarterly update: A$109.85M cash, runway to CY2026 | IMMP Stock News [stocktitan.net]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. onclive.com [onclive.com]
- 5. Pembrolizumab as a First-Line Standard-of-Care Option in Advanced Non–Small-Cell Lung Cancer See also Value-Based Care [ahdbonline.com]
- 6. PD-1/PD-L1 Inhibitors as Monotherapy in the First-Line Treatment of Advanced Non-Small Cell Lung Cancer Patients with High PD-L1 Expression: An Expert Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Clinical benefit of anti-PD-1/PD-L1 plus chemotherapy in first-line treatment for patients over the age of 65 or 75 with metastatic non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Combination of eftilagimod alpha and pembrolizumab effective against refractory NSCLC - BJMO [bjmo.be]
- 11. Eftilagimod Alpha (a Soluble LAG-3 Protein) Combined With Pembrolizumab in Second-Line Metastatic NSCLC Refractory to Anti-Programmed Cell Death Protein 1/Programmed Death-Ligand 1-Based Therapy: Final Results from a Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Immutep Quarterly Activities Report Q1 FY26 [globenewswire.com]
- 14. merck.com [merck.com]
- 15. European Commission Approves KEYTRUDA® (pembrolizumab) as Part of a Treatment Regimen for Adults with Resectable Locally Advanced Head and Neck Squamous Cell Carcinoma (LA-HNSCC) Expressing PD-L1 (CPS >1) - BioSpace [biospace.com]
- 16. m.youtube.com [m.youtube.com]
- 17. policycommons.net [policycommons.net]
- 18. aacrjournals.org [aacrjournals.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Epetirimod and Imiquimod for the treatment of Human Papillomavirus (HPV)-related lesions. The information presented is intended for an audience with a scientific background and aims to support research and development efforts in this therapeutic area.
Executive Summary
Imiquimod is an established topical immune response modifier approved for the treatment of external genital and perianal warts caused by HPV.[1][2][3][4] It functions as a Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonist, inducing the production of cytokines that stimulate both innate and adaptive immune responses against viral infections and abnormal cell growth.[1][5] In contrast, publicly available information on this compound is limited. It is identified as a selective TLR7 agonist, but detailed clinical data regarding its efficacy, safety, and experimental protocols for HPV-related lesions are not readily accessible in the public domain. Therefore, a direct, data-driven comparison with Imiquimod is not currently feasible.
This guide will provide a comprehensive overview of the available data for Imiquimod, including its mechanism of action, clinical efficacy, and safety profile. Where applicable, theoretical comparisons will be drawn based on the shared TLR7 agonist pathway. The significant lack of peer-reviewed clinical data for this compound in the context of HPV will be clearly noted throughout.
Mechanism of Action: TLR7/8 Agonism
Both this compound and Imiquimod are immune response modifiers that function by activating Toll-like receptors (TLRs), key components of the innate immune system.
Imiquimod is a well-characterized agonist of TLR7 and, to a lesser extent, TLR8.[5] Upon topical application, it is recognized by these receptors on immune cells such as plasmacytoid dendritic cells (pDCs) and macrophages. This binding event triggers a downstream signaling cascade, leading to the production of various pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1, IL-6, IL-8, IL-12).[1] This cytokine milieu promotes the activation and maturation of dendritic cells, enhances antigen presentation, and stimulates a Th1-biased adaptive immune response, ultimately leading to the clearance of HPV-infected cells.
This compound is described as a selective TLR7 agonist. While the specific downstream effects have not been detailed in publicly available literature for HPV-related lesions, its mechanism is presumed to be similar to that of other TLR7 agonists, focusing on the induction of IFN-α and a subsequent antiviral immune response.
References
- 1. GSRS [precision.fda.gov]
- 2. Toll-like receptor 7 agonists and skin. | Semantic Scholar [semanticscholar.org]
- 3. medkoo.com [medkoo.com]
- 4. Evaluating the Efficacy of Pervistop®, a New Combination Based on EGCG, Folic Acid, Vitamin B12 and Hyaluronic Acid on Patients with Human Papilloma Virus (HPV) Persistent Infections and Cervical Lesions: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. w1.med.cmu.ac.th [w1.med.cmu.ac.th]
Comparative Analysis of Epetirimod and Other TLR7/8 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Epetirimod (also known as Vesatolimod or GS-9620) with other Toll-like receptor 7 and 8 (TLR7/8) agonists. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in immunology and drug discovery.
Introduction to TLR7/8 Agonists
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system.[1][2] TLR7 and TLR8 are located in the endosomes of various immune cells, including dendritic cells (DCs), monocytes, macrophages, and B cells, where they recognize single-stranded RNA (ssRNA) from viruses.[1][2] Activation of TLR7 and TLR8 triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and type I interferons (IFNs), thereby initiating and shaping both innate and adaptive immune responses.[3][4][5]
Synthetic small molecule agonists of TLR7 and TLR7/8, such as those from the imidazoquinoline family, have shown significant therapeutic potential as antiviral agents, cancer immunotherapies, and vaccine adjuvants.[3][4][5] This guide focuses on a comparative analysis of this compound, a selective TLR7 agonist, and other notable TLR7/8 agonists.
Data Presentation: In Vitro Potency of TLR7/8 Agonists
The following tables summarize the in vitro potency of various TLR7/8 agonists, including this compound, Resiquimod, and other imidazoquinoline derivatives. The data is primarily derived from studies utilizing human peripheral blood mononuclear cells (PBMCs) and HEK293 cells engineered to express human TLR7 or TLR8. Potency is typically measured by the half-maximal effective concentration (EC50) for the induction of specific cytokines or the activation of downstream signaling pathways like NF-κB.
Table 1: Comparative Potency of TLR7/8 Agonists in NF-κB Reporter Assays (HEK293 cells)
| Compound | Target | EC50 (nM) | Reference Compound | Notes |
| This compound (GS-9620) | hTLR7 | ~100-200 | - | Selective for TLR7. |
| Resiquimod (R848) | hTLR7 | ~100-300 | - | Dual TLR7/8 agonist. |
| hTLR8 | ~1000-3000 | - | ||
| Bristol-Myers Squibb Compound | hTLR7 | 0.22 | Resiquimod, Vesatolimod, Gardiquimod | Significantly more potent than reference compounds in a secreted embryonic alkaline phosphatase (SEAP) reporter gene assay.[6] |
| Imidazoquinoline A1 | hTLR7 | 75-120 | Resiquimod | Maximal hTLR7 activation between 40-80% of Resiquimod.[7][8] |
| hTLR8 | 2800-3100 | |||
| Hybrid-2 | hTLR7/8 | More potent than Resiquimod | Resiquimod | Induces adult-like levels of TNF-α and IL-1β.[4] |
Table 2: Cytokine Induction in Human PBMCs by TLR7/8 Agonists
| Compound | Cytokine | EC50 (nM) | Notes |
| Bristol-Myers Squibb Compound | IL-6 | 0.62 | Significantly more potent than Resiquimod in inducing IL-6 in human whole blood.[6] |
| Resiquimod (R848) | IFN-α, TNF-α, IL-6 | - | Induces a broad range of cytokines in human PBMCs.[9] |
| CAN1012 | IFN-α | Low nM | Stimulates significant IFN-α release at low concentrations, while TNF-α secretion requires higher concentrations.[7] |
Signaling Pathways of TLR7 and TLR8
Upon ligand binding in the endosome, TLR7 and TLR8 recruit the adaptor protein MyD88.[10][11][12] This initiates a signaling cascade involving IRAK kinases and TRAF6, leading to the activation of two major downstream pathways:
-
NF-κB Pathway: Activation of the NF-κB transcription factor leads to the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[10][11]
-
Interferon Regulatory Factor (IRF) Pathway: Activation of IRF5 and IRF7 results in the production of type I interferons (IFN-α/β).[13][14]
While both TLR7 and TLR8 utilize the MyD88-dependent pathway, there are notable differences in their downstream signaling and cellular responses. TLR7 activation, predominantly in plasmacytoid dendritic cells (pDCs), leads to a robust production of IFN-α.[13][14] In contrast, TLR8, mainly expressed in myeloid cells like monocytes and conventional DCs, more strongly induces NF-κB-regulated pro-inflammatory cytokines.[13][14]
Caption: TLR7/8 Signaling Pathway.
Experimental Protocols
In Vitro Cytokine Induction in Human PBMCs
This protocol describes a general method for assessing the cytokine-inducing properties of TLR agonists in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
TLR agonists (this compound, Resiquimod, etc.) dissolved in a suitable vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Cytokine detection assay kits (e.g., ELISA or multiplex bead array)
Procedure:
-
PBMC Isolation:
-
Dilute whole blood or buffy coat with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets.
-
Collect the mononuclear cell layer (the "buffy coat") and transfer to a new tube.
-
Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium and perform a cell count.
-
-
Cell Seeding and Stimulation:
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Seed 200 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the TLR agonists in complete RPMI 1640 medium.
-
Add a small volume (e.g., 20 µL) of the diluted agonists to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using ELISA or a multiplex bead array assay according to the manufacturer's instructions.
-
Caption: PBMC Cytokine Assay Workflow.
NF-κB Reporter Assay in HEK293 Cells
This protocol describes a general method for assessing TLR7/8 agonist activity by measuring the activation of the NF-κB signaling pathway in a reporter cell line.
Materials:
-
HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-inducible reporter gene (e.g., luciferase or SEAP).
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics).
-
TLR agonists.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase or SEAP detection reagents.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Seeding:
-
Maintain the HEK293-hTLR7/8 reporter cell line according to the supplier's instructions.
-
On the day before the assay, harvest the cells and adjust the cell density.
-
Seed the cells into a 96-well plate at a density of 3-5 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Stimulation:
-
The next day, prepare serial dilutions of the TLR agonists in assay medium (e.g., serum-free medium).
-
Remove the growth medium from the cells and replace it with the agonist dilutions. Include a vehicle control.
-
Incubate the plate for 6-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Reporter Gene Assay:
-
Equilibrate the plate and the detection reagents to room temperature.
-
Add the luciferase or SEAP detection reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence or absorbance using a plate reader.
-
Caption: NF-κB Reporter Assay Workflow.
Conclusion
The selection of a TLR7/8 agonist for research or therapeutic development depends on the desired immunological outcome. Selective TLR7 agonists like this compound are potent inducers of type I interferons, which is beneficial for antiviral responses. Dual TLR7/8 agonists, such as Resiquimod, elicit a broader inflammatory response, including the production of Th1-polarizing cytokines, which can be advantageous for vaccine adjuvantation and cancer immunotherapy. The data and protocols presented in this guide provide a framework for the comparative evaluation of these and other novel TLR7/8 agonists. Further head-to-head studies in standardized in vitro and in vivo models are necessary to fully elucidate the relative strengths and weaknesses of each compound for specific therapeutic applications.
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. Potent and Prolonged innate immune activation by enzyme-sensitive imidazoquinoline TLR7/8 agonist prodrug vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Imidazoquinoline Toll-Like Receptor-7/8 Agonist Hybrid-2 Potently Induces Cytokine Production by Human Newborn and Adult Leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Head-to-Head In Vitro Comparison: Epetirimod and Resiquimod as Toll-like Receptor Agonists
A detailed in vitro analysis of Epetirimod and Resiquimod reveals distinct profiles in their activation of Toll-like receptors (TLRs) and subsequent cytokine induction. While both compounds are recognized as potent immune response modifiers, their specific activities and potential therapeutic applications may differ based on their engagement with TLR7 and TLR8.
This compound, also known as S-30563 and TAK-851, is an immune-response modifier with a chemical structure suggestive of a Toll-like receptor agonist.[1][2][3] Resiquimod (R848) is a well-characterized imidazoquinoline compound that acts as a dual agonist for TLR7 and TLR8, stimulating a robust immune response.[4][5][6][7] This comparison guide provides a summary of their in vitro characteristics based on available data, offering insights for researchers and drug development professionals in the field of immunology and oncology.
Mechanism of Action and Signaling Pathways
Both this compound and Resiquimod are believed to exert their immunomodulatory effects through the activation of endosomal Toll-like receptors, specifically TLR7 and TLR8. These receptors play a crucial role in the innate immune system by recognizing single-stranded RNA viruses.
Resiquimod is a potent agonist of both human TLR7 and TLR8.[8] Upon binding, it initiates a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines and type I interferons.[5]
Signaling Pathway of TLR7/8 Agonists
Caption: Simplified signaling pathway for TLR7/8 agonists like Resiquimod.
In Vitro Performance: A Head-to-Head Look
While direct comparative studies for this compound and Resiquimod are not publicly available, this section summarizes the known in vitro activities of Resiquimod. Quantitative data for this compound is currently not available in the public domain.
Potency and Efficacy
The potency of TLR agonists is typically measured by their half-maximal effective concentration (EC50) in cell-based assays.
| Compound | Target | Assay System | EC50 | Citation |
| Resiquimod | TLR7/8 | HEK293 cells expressing human TLR7/8 | ~1-10 µM (variable by cell type and endpoint) | |
| This compound | Presumed TLR7/8 | Data not available | Data not available |
Cytokine Induction Profile
The profile of induced cytokines is a critical determinant of the immunomodulatory effects of TLR agonists.
Resiquimod is known to induce a broad range of cytokines in human peripheral blood mononuclear cells (PBMCs) and purified dendritic cells. In plasmacytoid dendritic cells (pDCs), Resiquimod is a potent inducer of IFN-α and TNF-α.[4][5][6][7] In mixed PBMC cultures, it stimulates the production of IFN-α, TNF-α, IL-6, and other pro-inflammatory cytokines.[13][14]
| Cytokine | Cell Type | Resiquimod-Induced Levels | Citation |
| IFN-α | pDCs, PBMCs | Potent induction | [4][5][6][7] |
| TNF-α | pDCs, PBMCs, Microglia | Significant induction | [4][5][6][7][13] |
| IL-6 | PBMCs, Microglia | Significant induction | [13] |
| IL-12 | PBMCs | Indirectly induced | [14] |
Quantitative data for cytokine induction by This compound is not publicly available.
Experimental Protocols
In Vitro Cytokine Induction Assay in Human PBMCs
This protocol outlines a general method for assessing cytokine induction by TLR agonists in human PBMCs.
Experimental Workflow for In Vitro Cytokine Induction Assay
Caption: General workflow for an in vitro cytokine induction assay.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine
-
96-well cell culture plates
-
This compound and Resiquimod
-
ELISA or Cytometric Bead Array (CBA) kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium. Count the cells and adjust the concentration to 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound and Resiquimod in complete RPMI 1640 medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant.
-
Cytokine Analysis: Measure the concentration of cytokines in the supernatant using ELISA or CBA according to the manufacturer's instructions.
Conclusion
Resiquimod is a well-documented dual TLR7/8 agonist that potently induces a Th1-polarizing cytokine response in vitro. Its activity profile makes it a valuable tool for immunology research and a candidate for therapeutic development as a vaccine adjuvant and for cancer immunotherapy.
This compound, based on its chemical structure and classification as an immune response modifier, is strongly suggested to be a TLR7 and/or TLR8 agonist. However, the lack of publicly available in vitro data on its potency and cytokine induction profile prevents a direct, quantitative comparison with Resiquimod. Further research and publication of preclinical data are necessary to fully elucidate the in vitro head-to-head profile of this compound and its potential as a novel immunomodulatory agent. Researchers are encouraged to consult the primary literature for the most up-to-date information on these compounds.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Plasmacytoid dendritic cells produce cytokines and mature in response to the TLR7 agonists, imiquimod and resiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. researchgate.net [researchgate.net]
- 8. invivogen.com [invivogen.com]
- 9. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
- 12. GSRS [precision.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Early stimulated immune responses predict clinical disease severity in hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Profile of Epetirimod and Structurally Similar TLR7 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Epetirimod, an investigational immune-response modifier, with other Toll-like receptor 7 (TLR7) agonists from the imidazoquinoline class, namely Imiquimod and Resiquimod. Due to the limited publicly available safety data for this compound, this guide focuses on a detailed comparison of the known safety profiles of Imiquimod and Resiquimod, which share a similar mechanism of action and are more extensively studied. The information presented is intended to support research and development efforts in the field of immunology and drug discovery.
Introduction to this compound and Comparator Compounds
This compound (also known as S-30563 and TAK-851) is an immune-response modifier that has been investigated for the treatment of cervical human papillomavirus (HPV) infection and cervical dysplasia.[1][2] Like Imiquimod and Resiquimod, this compound is believed to exert its therapeutic effects through the activation of TLR7, a key receptor in the innate immune system. This activation triggers a downstream signaling cascade, leading to the production of various cytokines and the induction of an anti-viral and anti-tumor immune response.
Comparator Compounds:
-
Imiquimod: An imidazoquinoline amine, Imiquimod is a well-established TLR7 agonist approved for the topical treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis.
-
Resiquimod (R848): Another potent imidazoquinoline derivative, Resiquimod is an agonist for both TLR7 and TLR8. It has been investigated in various clinical settings, including as a vaccine adjuvant and for the treatment of skin T-cell lymphoma.[3]
Quantitative Safety Data Comparison
The following tables summarize the reported adverse events from clinical trials of Imiquimod and Resiquimod. Data for this compound is currently unavailable in the public domain.
Table 1: Local Adverse Events Reported in Clinical Trials of Topical Imiquimod and Resiquimod
| Adverse Event | Imiquimod 5% Cream (Frequency) | Resiquimod Gel (Frequency) |
| Erythema (Redness) | Very Common (>10%) | Common (>1% to <10%) |
| Erosion/Ulceration | Very Common (>10%) | Common (>1% to <10%) |
| Edema (Swelling) | Common (>1% to <10%) | Common (>1% to <10%) |
| Itching (Pruritus) | Very Common (>10%) | Very Common (>10%) |
| Burning Sensation | Common (>1% to <10%) | Very Common (>10%) |
| Flaking/Scaling | Very Common (>10%) | Common (>1% to <10%) |
| Pain at application site | Common (>1% to <10%) | Common (>1% to <10%) |
Note: Frequencies are based on data from various clinical trials and may vary depending on the indication and patient population.
Table 2: Systemic Adverse Events Reported in Clinical Trials of Topical Imiquimod and Resiquimod
| Adverse Event | Imiquimod 5% Cream (Frequency) | Resiquimod Gel (Frequency) |
| Headache | Common (>1% to <10%) | Common (>1% to <10%) |
| Influenza-like symptoms (fever, fatigue, myalgia) | Common (>1% to <10%) | Common (>1% to <10%) |
| Myalgia (Muscle pain) | Common (>1% to <10%) | Common (>1% to <10%) |
| Nausea | Uncommon (>0.1% to <1%) | Common (>1% to <10%) |
| Fatigue | Common (>1% to <10%) | Common (>1% to <10%) |
Note: Systemic side effects with topical application are generally less frequent and less severe than with systemic administration.
Experimental Protocols for Key Safety Assessments
The safety assessment of topical immunomodulators like this compound and its comparators involves a series of preclinical and clinical studies designed to evaluate potential local and systemic toxicities.
Preclinical Safety Assessment
1. Dermal Irritation/Corrosion:
-
Methodology: Based on OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[4][5][6]
-
Protocol:
-
A reconstructed human epidermis (RhE) tissue is cultured.
-
The test substance is applied topically to the tissue surface.
-
After a defined exposure period, the substance is removed by washing.
-
The viability of the tissue is measured, typically using a colorimetric assay such as the MTT assay.
-
A reduction in tissue viability below a certain threshold indicates the potential for skin irritation.
-
2. Skin Sensitization:
-
Methodology: Murine Local Lymph Node Assay (LLNA), based on OECD Test Guideline 429.[7][8][9][10][11]
-
Protocol:
-
The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.
-
On day five, a radiolabeled thymidine or a non-radioactive alternative is injected intravenously.
-
The draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured by the incorporation of the label.
-
A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI above a certain threshold (typically 3) indicates a sensitizing potential.
-
3. Repeat-Dose Dermal Toxicity:
-
Methodology: Based on OECD Test Guideline 410 (Repeated Dose Dermal Toxicity: 21/28-day Study).
-
Protocol:
-
The test substance is applied daily to the clipped skin of a relevant animal species (e.g., rats or minipigs) for 21 or 28 days.
-
Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.
-
At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.
-
A full necropsy is performed, and organs are weighed and examined for gross and microscopic pathology.
-
Clinical Safety Assessment
Phase I Clinical Trials:
-
Objective: To assess the safety, tolerability, and pharmacokinetics of the new compound in a small number of healthy volunteers or patients.
-
Methodology:
-
Single ascending dose (SAD) and multiple ascending dose (MAD) studies are conducted.
-
Subjects are closely monitored for adverse events through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests (hematology, clinical chemistry, urinalysis).
-
Local skin reactions at the application site are systematically evaluated using a standardized scoring system.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of TLR7 Agonists
The following diagram illustrates the signaling pathway activated by TLR7 agonists like this compound, Imiquimod, and Resiquimod.
Caption: TLR7 Signaling Pathway Activation by Imidazoquinolines.
Experimental Workflow for Preclinical Dermal Safety Assessment
The following diagram outlines a typical workflow for the preclinical safety evaluation of a topical immunomodulator.
Caption: Preclinical Dermal Safety Assessment Workflow.
Conclusion
While a direct comparative safety analysis of this compound is hindered by the absence of publicly available data, the examination of structurally and mechanistically similar TLR7 agonists, Imiquimod and Resiquimod, provides valuable insights into the potential safety profile of this class of compounds. The primary adverse events associated with topical application are localized skin reactions, which are generally manageable. Systemic side effects are less common but can include influenza-like symptoms. The provided experimental protocols and workflows offer a foundational understanding of the rigorous safety testing required for the development of novel topical immunomodulators. Further research and the publication of clinical trial data for this compound are necessary to fully characterize its safety profile and its therapeutic potential relative to existing treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Topical gel proves safe, effective treatment for patients with skin T cell lymphoma | EurekAlert! [eurekalert.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. epa.gov [epa.gov]
- 10. ftp.cdc.gov [ftp.cdc.gov]
- 11. mds-usa.com [mds-usa.com]
Independent Verification of Epetirimod's Preclinical Data: A Guide for Researchers
A Crucial Clarification on the Mechanism of Action: Initial exploration into Epetirimod for cancer immunotherapy has revealed a critical distinction in its mechanism of action. This compound, also known as Afimetoran and BMS-986256, is not a Toll-like receptor 7 (TLR7) agonist as typically utilized in oncology to stimulate an anti-tumor immune response. Instead, extensive preclinical data unequivocally identifies this compound as a potent and selective dual inhibitor of TLR7 and Toll-like receptor 8 (TLR8). This positions the compound as a promising therapeutic candidate for autoimmune diseases, such as systemic lupus erythematosus (SLE), where dampening the overactive innate immune response is the therapeutic goal.
This guide will provide a comprehensive overview of the publicly available preclinical data for this compound, focusing on its activity as a TLR7/8 inhibitor. While direct comparative preclinical data with other TLR7/8 inhibitors is not extensively published, this guide will briefly mention some alternative compounds in development for context.
In Vitro Preclinical Data
This compound has demonstrated potent and selective inhibition of TLR7 and TLR8 signaling pathways in various in vitro assays.
| Assay Type | Target | Cell Type/System | Key Findings | Reference |
| Receptor Inhibition | Human TLR7 & TLR8 | HEK-Blue™ reporter cells | Equipotent inhibition of both receptors | [1] |
| Cell-Based Functional Assay | TLR7-mediated B cell activation | Human Whole Blood | Inhibition of CD69 surface expression | [2] |
| Cell-Based Functional Assay | TLR8-mediated monocyte activation | Human Whole Blood | Inhibition of CD319 surface expression | [2] |
| Cytokine Inhibition | TLR7- and TLR8-mediated IL-6 production | Human Whole Blood | Robust and durable inhibition | [2] |
| Steroid-Sparing Effect | Prednisolone-induced apoptosis of pDCs and B cells | Human peripheral blood mononuclear cells (PBMCs) and mouse bone marrow cells | Reversal of TLR7-mediated resistance to apoptosis | [3][4][5][6] |
In Vivo Preclinical Data
The efficacy of this compound has been evaluated in established murine models of systemic lupus erythematosus, demonstrating its potential to modify disease progression and reverse established pathology.
| Animal Model | Disease Stage | Key Findings | Reference |
| NZB/W F1 mice | Moderate disease (proteinuria 60–100 mg/dL) | Improved survival, dose-dependent suppression of proteinuria, splenomegaly, and autoantibody titers. | [4][6] |
| NZB/W F1 mice | Advanced disease (proteinuria > 100 mg/dL) | Near-complete survival (92%), reversal of kidney tissue damage and proteinuria, reduced glomerular IgG deposition and circulating cytokines. | [2] |
| MRL/lpr mice | Pre-proteinuric | Robust inhibition of proteinuria onset and IgG deposition in the kidney. | [7] |
| Combination Therapy (with prednisolone) | NZB/W F1 mice (moderate disease) | Enhanced suppression of splenomegaly and improved survival compared to either agent alone. | [4][6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental setups, the following diagrams have been generated using the DOT language.
This compound's Mechanism of Action in Inhibiting TLR7/8 Signaling
Caption: this compound inhibits TLR7/8 signaling, blocking downstream activation of NF-κB and IRF7.
In Vivo Efficacy Evaluation Workflow in a Murine Lupus Model
Caption: Workflow for assessing this compound's efficacy in the NZB/W F1 mouse model of lupus.
Experimental Protocols
The following are summaries of the experimental protocols based on the available information from scientific abstracts.
In Vitro Whole Blood Assay for Cytokine Inhibition
-
Objective: To determine the inhibitory activity of this compound on TLR7- and TLR8-induced cytokine production.
-
Method:
-
Whole blood samples from healthy volunteers or SLE patients are collected.
-
Aliquots of whole blood are pre-incubated with varying concentrations of this compound or vehicle control.
-
The blood is then stimulated with a specific TLR7 agonist (e.g., Gardiquimod) or a TLR8 agonist.
-
After an incubation period, plasma is collected.
-
The concentration of cytokines, such as IL-6, is measured using a multiplex immunoassay (e.g., Luminex).
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cytokine inhibition against the concentration of this compound.
-
In Vivo Murine Lupus Model Efficacy Study
-
Objective: To evaluate the therapeutic efficacy of this compound in a spontaneous mouse model of lupus.
-
Animal Model: Female New Zealand Black/New Zealand White (NZB/W) F1 mice or MRL/lpr mice.
-
Method:
-
Mice are aged until the onset of disease, as determined by the presence of proteinuria (e.g., 60-100 mg/dL for moderate disease, >100 mg/dL for advanced disease).
-
Mice are randomized into treatment groups: vehicle control, this compound, a corticosteroid (e.g., prednisolone), or a combination of this compound and the corticosteroid.
-
Treatments are administered orally on a daily basis.
-
Animal health and survival are monitored daily.
-
Urine is collected weekly to measure proteinuria levels.
-
Blood samples are collected periodically to measure serum levels of autoantibodies (e.g., anti-dsDNA) and cytokines.
-
At the end of the study, kidneys are harvested for histological analysis to assess glomerulonephritis and immune complex deposition.
-
Alternatives to this compound
Several other TLR7 and TLR8 inhibitors are in preclinical or clinical development for autoimmune diseases. A detailed comparison is beyond the scope of this guide due to limited publicly available head-to-head data. However, for context, some of these alternatives include:
-
M5049 (Enpatoran): A dual TLR7/8 inhibitor.
-
GSK2646264: A TLR7/8 inhibitor.
-
IMO-8400: An antagonist of TLR7, TLR8, and TLR9.
This guide provides a summary of the currently available preclinical data for this compound (Afimetoran, BMS-986256). As a potent TLR7/8 inhibitor with demonstrated efficacy in robust animal models of lupus, it represents a promising therapeutic strategy for autoimmune diseases. Further publication of detailed preclinical and clinical data will be crucial for a more comprehensive independent verification and comparison with other emerging therapies.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Evidence of the Steroid-Sparing Potential of Afimetoran, an Equipotent Toll-Like Receptor 7/8 Dual Antagonist - ACR Meeting Abstracts [acrabstracts.org]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Steroid-sparing Effects of Afimetoran (BMS-986256), an Equipotent Toll-like Receptor (TLR)7 and TLR8 Antagonist, in a Lupus Mouse Model - ACR Meeting Abstracts [acrabstracts.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Inhibition of Toll-Like Receptor 7 (TLR7) with the Potent and Selective Inhibitor of Human TLR7 and TLR8 BMS-986256 Provides Robust Efficacy in Murine Lupus Models, Reversing Established Disease - ACR Meeting Abstracts [acrabstracts.org]
Safety Operating Guide
Navigating the Disposal of Epetirimod: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Disposal
The fundamental principle of chemical waste disposal is to prevent harm to individuals and the environment. This involves correctly identifying, segregating, and packaging chemical waste for collection by a licensed disposal facility. Discharge of chemicals like Epetirimod into the sewer system or regular trash is strictly prohibited.[1]
Quantitative Data on Chemical Waste Containers
Proper containment of chemical waste is crucial. The following table summarizes key quantitative parameters for common laboratory waste containers.
| Container Type | Capacity (Liters) | Recommended Fill Level | Typical Use |
| Glass Solvent Bottle | 4 | 90% | Halogenated and Non-Halogenated Solvents |
| HDPE Carboy | 10, 20 | 90% | Aqueous Waste, Corrosive Waste |
| Sharps Container | 1-7.5 | 75% | Contaminated Needles, Blades, Glassware |
| Solid Waste Pail | 20 | 90% | Contaminated PPE, Weigh Boats, Tubes |
Procedural Guidance for this compound Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and associated waste.
Experimental Protocol: Disposal of this compound Waste
Objective: To safely collect, store, and dispose of this compound waste in accordance with general laboratory safety guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Designated hazardous waste containers (liquid and solid)
-
Hazardous waste labels
-
Spill kit for chemical spills
Methodology:
-
Waste Segregation:
-
Solid Waste: Collect all this compound-contaminated solid waste, including personal protective equipment (gloves, shoe covers), weigh paper, and contaminated labware (e.g., pipette tips, centrifuge tubes), in a designated, clearly labeled hazardous solid waste container.
-
Liquid Waste: Dispose of solutions containing this compound into a designated, clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Any sharp objects contaminated with this compound, such as needles or broken glass, must be placed in a designated sharps container.
-
-
Container Management:
-
Ensure all waste containers are properly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic").
-
Keep waste containers securely closed when not in use to prevent the release of vapors.
-
Store waste containers in a designated satellite accumulation area, such as a fume hood, away from general laboratory traffic.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
Collect the spilled material and absorbent using spark-proof tools and place it in the designated hazardous solid waste container.[1]
-
Thoroughly clean the spill area.
-
-
Final Disposal:
-
Once a waste container is full (approximately 90% capacity for liquids and solids, 75% for sharps), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The approved methods for final disposal of this type of chemical waste are typically through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Visualizing the Disposal Workflow
The logical flow of the this compound disposal process can be visualized to ensure all steps are followed correctly.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Guidance for Epetirimod
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Epetirimod is paramount. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on established laboratory safety protocols is essential. This guide provides immediate, procedural, and logistical information for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting. These recommendations are based on general best practices for handling research chemicals of unknown toxicity.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Double gloving is recommended when handling concentrated solutions or the solid compound. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects eyes from splashes, aerosols, and dust particles.[1][2][3] |
| Body Protection | Laboratory Coat or Chemical Resistant Gown | Prevents contamination of personal clothing and skin.[3] |
| Respiratory Protection | N95 Respirator or higher (if handling powder) | Recommended when weighing or handling the solid form of this compound to prevent inhalation of fine particles.[3] Use within a certified chemical fume hood is the primary engineering control. |
| Foot Protection | Closed-toe Shoes | Protects feet from spills and falling objects. |
Experimental Workflow for Safe Handling of this compound
Following a standardized workflow ensures that safety is integrated into every step of the experimental process, from preparation to disposal.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable labware should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and solvents used for rinsing contaminated glassware should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated sharps container for hazardous materials.
Disposal Procedures:
-
Labeling: All waste containers must be clearly labeled with the name "this compound Waste" and any other hazardous components (e.g., solvents).
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials while awaiting pickup.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.
By adhering to these safety and logistical guidelines, researchers can minimize risks and maintain a safe working environment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
